2-(Chloromethyl)thiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClS/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOHKPSBGLXIRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227307 | |
| Record name | 2-(Chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-50-4 | |
| Record name | 2-(Chloromethyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(CHLOROMETHYL)THIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QQ8C6HMR7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Profile of 2-(Chloromethyl)thiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Chloromethyl)thiophene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| ~7.4 - 7.2 | m | - | H-5 |
| ~7.0 - 6.8 | m | - | H-3, H-4 |
| ~4.8 | s | - | -CH₂Cl |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented are typical values for thiophene (B33073) derivatives.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) [ppm] | Assignment |
| ~140 | C-2 |
| ~128 | C-5 |
| ~127 | C-3 |
| ~126 | C-4 |
| ~40 | -CH₂Cl |
Note: These are approximate chemical shifts. Actual values may vary based on experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1430 | Medium-Strong | C=C stretch (thiophene ring) |
| ~1230 | Medium | C-H in-plane bend |
| ~850 | Strong | C-H out-of-plane bend |
| ~700 | Strong | C-S stretch |
| ~670 | Strong | C-Cl stretch |
Note: The IR spectrum of thiophene derivatives can be complex. The assignments are based on characteristic group frequencies.
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by its molecular ion peak and isotopic pattern due to the presence of chlorine. The molecular weight of this compound is approximately 132.61 g/mol .
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 134 | ~33 | [M+2]⁺ (containing ³⁷Cl) |
| 132 | 100 | [M]⁺ (containing ³⁵Cl) |
| 97 | - | [M - Cl]⁺ |
| - | - | Other fragments |
Note: The presence of the M+2 peak with an intensity of about one-third of the molecular ion peak is a characteristic indicator of a molecule containing one chlorine atom. The fragmentation pattern can provide further structural information.
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data of this compound are not widely published. The following are generalized procedures that are typically employed for the analysis of similar liquid organic compounds.
NMR Spectroscopy
A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of liquid this compound can be obtained using a neat sample. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) which are then mounted in the spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral data is commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., a DB-5 or equivalent) and then introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Reactivity of 2-(Chloromethyl)thiophene with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the reactivity of 2-(chloromethyl)thiophene, a versatile and highly reactive intermediate in organic synthesis. Due to the electrophilic nature of its chloromethyl group, this compound readily participates in nucleophilic substitution reactions, making it a valuable building block for introducing the 2-thenyl moiety into a wide array of molecules, particularly in the fields of medicinal chemistry and materials science. This document details the synthesis of this compound, its reaction mechanisms, and specific protocols for its reaction with various classes of nucleophiles.
Synthesis of this compound
The preparation of this compound must be approached with caution due to its lachrymatory nature and instability.[1] The compound has a tendency to decompose, sometimes explosively, upon storage, especially in sealed containers, due to the generation of hydrogen chloride gas.[1] Stabilization with an amine, such as dicyclohexylamine (B1670486), and storage in a refrigerated, loosely stoppered container are recommended.[1]
Two primary methods for its synthesis are widely employed:
Chloromethylation of Thiophene (B33073)
The most common method is the direct chloromethylation of thiophene using formaldehyde (B43269) and hydrogen chloride.[1] This electrophilic aromatic substitution reaction typically provides the product in moderate yields.
Experimental Protocol: Chloromethylation of Thiophene [1]
-
In a 2-L beaker equipped with a mechanical stirrer and thermometer, placed in an ice-salt or Dry Ice bath, combine thiophene (5 moles, 420 g) and concentrated hydrochloric acid (200 mL).
-
With vigorous stirring, pass a rapid stream of hydrogen chloride gas into the mixture.
-
Once the temperature reaches 0°C, add 37% formaldehyde solution (500 mL) at a rate that maintains the temperature below 5°C. The addition typically takes about 4 hours. Paraformaldehyde can be used as an alternative, with the reaction temperature kept between 0°C and 5°C for 6-8 hours.[1]
-
After the addition is complete, extract the mixture with three 500-mL portions of diethyl ether.
-
Combine the ether extracts and wash successively with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the solvent by distillation. The crude product should be stabilized by adding 2% by weight of dicyclohexylamine before purification.[1]
-
Purify the product by rapid vacuum distillation, collecting the fraction boiling at 73–75°C/17 mmHg. The yield is typically 40–41%.[1]
-
Immediately stabilize the purified distillate with 1-2% dicyclohexylamine for storage.[1]
A significant byproduct of this reaction is bis-(2-thienyl)methane, which can be isolated from the distillation residue.[1][2][3]
From 2-Thiophenemethanol (B153580)
An alternative route involves the conversion of 2-thiophenemethanol to the corresponding chloride using a chlorinating agent like thionyl chloride.[4]
Experimental Protocol: From 2-Thiophenemethanol [4]
-
Dissolve 2-thiophenemethanol (50.9 mmol, 5.58 g) and pyridine (B92270) (76.3 mmol, 6.0 g) in anhydrous dichloromethane (B109758) (600 mL) in a flask cooled to 0°C.
-
Slowly add thionyl chloride dropwise to the solution, maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding water (500 mL).
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane (300 mL portions).
-
Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate (600 mL) and brine (300 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield this compound as an oil (yield: 60%).[4]
General Reactivity and Mechanism
The reactivity of this compound is dominated by the electrophilic character of the methylene (B1212753) carbon. The electron-withdrawing chlorine atom polarizes the C-Cl bond, making the carbon atom susceptible to attack by nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom, leading to the displacement of the chloride leaving group in a single, concerted step. The thiophene ring's structure, analogous to a benzyl (B1604629) group, can stabilize the transition state, facilitating the substitution.
Reactions with Specific Nucleophiles
This compound reacts with a wide range of soft and hard nucleophiles. The following sections detail its reactivity with carbon, nitrogen, oxygen, and sulfur-based nucleophiles.
Reaction with Carbon Nucleophiles
Cyanide ions are effective carbon nucleophiles that react with this compound to form 2-thiopheneacetonitrile, a key intermediate for synthesizing compounds like 2-thiophene ethylamine.[5]
Experimental Protocol: Synthesis of 2-Thiopheneacetonitrile [2]
-
In a reaction vessel, dissolve sodium cyanide (1 mol, 49 g) and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (4 g) in water (150 g) at 60°C.
-
Add crude this compound to the cyanide solution.
-
Stir the mixture at 70°C for 4 hours.
-
After cooling to 40°C, add water (160 g) and separate the organic and aqueous phases.
-
Wash the organic phase twice with water (50 g portions).
-
The final product, 2-thiopheneacetonitrile, can be isolated by distillation.
| Nucleophile | Reagent(s) | Solvent | Conditions | Product | Yield | Ref |
| Cyanide | NaCN, TBAB | Water | 70°C, 4h | 2-Thiopheneacetonitrile | High | [2][6] |
Reaction with Nitrogen Nucleophiles
Primary and secondary amines readily displace the chloride to form the corresponding N-substituted 2-thenylamines. These reactions are fundamental in pharmaceutical synthesis for building complex nitrogen-containing scaffolds.
Representative Protocol: Synthesis of an N-Substituted 2-Thenylamine [7]
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in an anhydrous solvent such as acetonitrile.
-
Add the primary or secondary amine (1.1 equivalents).
-
Add a base such as anhydrous potassium carbonate (2 equivalents) to scavenge the HCl produced.
-
Stir the reaction mixture at room temperature or with gentle heating until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
| Nucleophile | Reagent(s) | Solvent | Conditions | Product | Yield | Ref |
| Aniline | Aniline, K₂CO₃ | Acetonitrile | RT, 24h | N-(Thiophen-2-ylmethyl)aniline | Good | [7] |
| Azide | NaN₃ | DMF | RT, 4h | 2-(Azidomethyl)thiophene | Good | Analogous to[8] |
Reaction with Oxygen Nucleophiles
Alkoxides and phenoxides react to form 2-thenyl ethers. The reaction is typically carried out in an aprotic polar solvent to favor the SN2 pathway.
Representative Protocol: Synthesis of a 2-Thenyl Ether [8]
-
To a solution of a phenol (B47542) or alcohol (1 equivalent) in a solvent like acetone (B3395972) or DMF, add a base such as potassium carbonate (1.5-2 equivalents).
-
Stir the mixture for a short period to form the corresponding alkoxide/phenoxide.
-
Add this compound (1-1.2 equivalents) to the mixture.
-
Heat the reaction mixture (e.g., at reflux) and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off the salts, and remove the solvent in vacuo.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
| Nucleophile | Reagent(s) | Solvent | Conditions | Product | Yield | Ref |
| Methoxide | NaOMe | Methanol | Reflux | 2-(Methoxymethyl)thiophene | Good | [9] |
| Phenoxide | Phenol, K₂CO₃ | Acetone | Reflux | 2-(Phenoxymethyl)thiophene | 53-85% | Analogous to[8] |
Reaction with Sulfur Nucleophiles
Thiols and their conjugate bases (thiolates) are excellent soft nucleophiles and react efficiently with this compound to produce 2-thenyl thioethers.
Representative Protocol: Synthesis of a 2-Thenyl Thioether
-
In a suitable solvent such as ethanol (B145695) or DMF, dissolve the thiol (1 equivalent).
-
Add a base like sodium hydroxide (B78521) or potassium carbonate (1.1 equivalents) to generate the thiolate in situ.
-
Add this compound (1 equivalent) to the solution.
-
Stir the mixture at room temperature or with gentle warming. Monitor the reaction's progress by TLC.
-
After the reaction is complete, pour the mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry it over a drying agent (e.g., MgSO₄), and concentrate it to obtain the crude product.
-
Purify the thioether by column chromatography or distillation.
| Nucleophile | Reagent(s) | Solvent | Conditions | Product | Yield | Ref |
| Thiophenolate | Thiophenol, Base | DMF/Ethanol | RT to 60°C | Phenyl(thiophen-2-ylmethyl)sulfane | Good | Analogous to[10] |
Side Reactions and Stability Considerations
The primary challenge in working with this compound is its inherent instability.[1] It can undergo self-condensation or polymerization, particularly in the presence of acid catalysts or upon heating. The major identified byproduct during its synthesis and subsequent reactions is bis(2-thienyl)methane .[1][3] This byproduct forms via a Friedel-Crafts-type alkylation, where one molecule of this compound (or its corresponding carbocation) acts as an electrophile and alkylates a second molecule of thiophene.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 3. BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. 2-(4-Methoxyphenyl)thiophene 97% | CAS: 42545-43-7 | AChemBlock [achemblock.com]
- 7. benchchem.com [benchchem.com]
- 8. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation [pubmed.ncbi.nlm.nih.gov]
- 9. Bis(thienyl)ethenes with α-methoxymethyl groups. Syntheses, spectroscopic Hammett plots, and stabilities in PMMA films - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Chloromethyl)thiophene. Due to its inherent instability, proper handling and storage are critical to ensure the integrity of the material and the safety of laboratory personnel.
Core Stability Profile
This compound is a highly reactive and unstable compound. It is prone to decomposition, which can be vigorous and potentially explosive, particularly when stored in sealed containers.[1][2] The primary degradation pathway involves the liberation of hydrogen chloride gas, leading to resinification and darkening of the material.[1][3] Therefore, long-term storage is strongly discouraged.[1][2]
Quantitative Data on Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerate (2-8 °C) or freeze (-20 °C).[2][4][5][6] Some sources also suggest a range of 0-20 °C.[3][7] | Low temperatures slow down the rate of decomposition reactions. |
| Atmosphere | Store in a well-ventilated area.[8] Avoid sealed containers to prevent pressure build-up from hydrogen chloride gas evolution.[1] Use a glass bottle with a loose-fitting stopper.[1] | Prevents the accumulation of gaseous decomposition products, which can lead to container pressurization and potential explosion.[1] |
| Light Sensitivity | Protect from light.[5] | Light can potentially accelerate decomposition pathways. |
| Stabilization | Addition of 1-2% (w/w) dicyclohexylamine.[1] Alternatively, convert to the more stable hexamethylenetetrammonium salt for storage.[1] | The amine acts as an acid scavenger, neutralizing the hydrogen chloride that is formed during decomposition and thereby slowing down further degradation. The salt form is inherently more stable than the free chloromethyl compound. |
Incompatible Materials
To prevent hazardous reactions and accelerated decomposition, this compound should not be stored with or exposed to the following classes of chemicals:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[9][10]
-
Strong Bases: Can promote elimination or substitution reactions, leading to degradation.[9][10]
-
Metals: The generation of hydrogen chloride during decomposition can lead to corrosion of metallic containers and potential catalytic degradation.
Experimental Protocols for Stability Assessment
The following is a generalized protocol for assessing the stability of this compound. This protocol is based on standard analytical techniques used for purity determination of related thiophene (B33073) derivatives.[11][12][13]
Objective: To monitor the purity of this compound over time under specific storage conditions and identify the formation of degradation products.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm (or a wavelength determined by UV-Vis spectral analysis of this compound).
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (with or without stabilizer) in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into multiple vials for storage under the desired conditions (e.g., -20°C, 4°C, room temperature, with and without light exposure).
-
-
Stability Study Execution:
-
At predetermined time points (e.g., T=0, 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Dilute the sample to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Inject the sample onto the HPLC system.
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Calculate the percentage of remaining this compound relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
If coupled with a mass spectrometer (LC-MS), the identity of the degradation products can be investigated.
-
Visualizations
Caption: Recommended Handling and Storage Workflow for this compound.
Caption: Postulated Degradation Pathway of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 765-50-4 [amp.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide on 2-(Chloromethyl)thiophene
This guide provides essential physicochemical data for 2-(Chloromethyl)thiophene, a key intermediate in various organic synthesis applications, particularly within the pharmaceutical and agrochemical industries. The information is structured for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental molecular properties of this compound are summarized below. These data are critical for reaction stoichiometry, analytical characterization, and formulation development.
| Property | Value |
| Molecular Formula | C5H5ClS[1][2][3][4][5] |
| Molecular Weight | 132.61 g/mol [1][2][3][4][5][6] |
| CAS Registry Number | 765-50-4[2][5][6] |
| Appearance | Colorless to pale yellow liquid[5] |
| IUPAC Name | This compound[1][2] |
Experimental Protocols
This document focuses on the intrinsic molecular properties of this compound. As such, detailed experimental protocols for its synthesis or analysis are beyond the current scope. Standard methods for determining molecular weight and formula include mass spectrometry and elemental analysis. Synthesis is often achieved through the chloromethylation of thiophene.[6]
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the common name of the compound and its core molecular identifiers.
References
Solubility Profile of 2-(Chloromethyl)thiophene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)thiophene is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of numerous pharmaceutical and agrochemical agents. Its reactivity, largely attributed to the chloromethyl group, allows for its incorporation into a diverse range of molecular scaffolds. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a logical workflow to guide laboratory practices.
Core Data: Solubility of this compound
Quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively reported in publicly available literature. However, qualitative assessments consistently indicate good solubility in many common organic solvents, while it is recognized as being insoluble in water.[1] The information gathered suggests a high degree of miscibility with several organic media.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Name | Qualitative Solubility | Source |
| Alcohols | Ethanol | Soluble | [1] |
| Ketones | Acetone | Soluble | [1] |
| Nitriles | Acetonitrile | Soluble | [2][3][4] |
| Halogenated | Chloroform | Soluble | [2][3][4] |
| Aromatic Hydrocarbons | Toluene | Soluble (a 33% w/w solution is commercially available) | [5] |
| Aqueous | Water | Insoluble | [1] |
Experimental Protocols for Solubility Determination
Given the limited quantitative data, experimental determination of the solubility of this compound in specific solvents of interest is highly recommended. As this compound is a liquid at room temperature, the following protocol outlines a general method for determining the miscibility or solubility of a liquid in an organic solvent.
Methodology: Visual Miscibility Determination
This method provides a rapid qualitative or semi-quantitative assessment of solubility.
1. Materials:
- This compound (solute)
- Organic solvent of interest (e.g., methanol, ethanol, acetone, toluene, ethyl acetate, hexane)
- Calibrated pipettes or graduated cylinders
- Vortex mixer
- Thermostatically controlled water bath or shaker (optional, for temperature-dependent studies)
- Clear glass vials with screw caps
2. Procedure:
- Preparation: Into a series of clean, dry glass vials, add a known volume of the organic solvent (e.g., 5 mL).
- Solute Addition: To the first vial, add a small, known volume of this compound (e.g., 0.1 mL).
- Mixing: Cap the vial securely and vortex for 30-60 seconds to ensure thorough mixing.
- Observation: Visually inspect the mixture against a well-lit background.
- Miscible: A single, clear, homogeneous liquid phase is observed.
- Immiscible: Two distinct liquid layers are visible.
- Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.
- Titration (for semi-quantitative analysis): If the initial mixture is miscible, continue to add known increments of this compound, vortexing after each addition, until phase separation or persistent cloudiness is observed. Record the total volume of solute added to reach the saturation point.
- Temperature Control (Optional): For determining solubility at specific temperatures, pre-equilibrate the solvent and solute to the desired temperature using a water bath or shaker before mixing and conduct the experiment at that temperature.
Methodology: Gravimetric Determination of Solubility
For a more precise quantitative measurement, a gravimetric method can be employed, particularly if one component can be selectively evaporated.
1. Materials:
- Same as for Visual Miscibility Determination
- Analytical balance
- Oven or rotary evaporator
2. Procedure:
- Saturation: Prepare a saturated solution by adding an excess of this compound to a known volume and weight of the organic solvent in a sealed vial.
- Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the mixture to stand undisturbed at the same temperature until two clear layers form (if immiscible or partially miscible).
- Sampling: Carefully extract a known volume or weight of the solvent-rich phase, ensuring no droplets of the solute-rich phase are included.
- Solvent Removal: Accurately weigh the extracted sample. Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen, or using a rotary evaporator if the solvent is volatile and the solute is not).
- Quantification: Weigh the remaining this compound. The solubility can then be calculated and expressed in terms of g/100 mL or other appropriate units.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps for determining the solubility of this compound in an organic solvent.
Caption: Workflow for the determination of this compound solubility.
References
electrophilic character of 2-(Chloromethyl)thiophene's methylene carbon
An In-depth Technical Guide to the Electrophilic Character of 2-(Chloromethyl)thiophene's Methylene (B1212753) Carbon
Introduction
This compound is a pivotal heterocyclic building block in modern organic synthesis, with significant applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility is fundamentally derived from the pronounced electrophilic character of its methylene carbon. The strategic placement of a chloromethyl group on the electron-rich thiophene (B33073) ring creates a highly reactive site for nucleophilic attack. This guide provides a comprehensive technical overview of the electronic factors governing this reactivity, the mechanisms of its key reactions, quantitative comparisons of its reactivity, and detailed experimental protocols for its synthesis and derivatization.
The Electronic Basis of Electrophilicity
The reactivity of this compound is centered on the electrophilic nature of the methylene carbon atom bonded to chlorine.[1] This electrophilicity arises from a combination of inductive and resonance effects, which render the carbon susceptible to attack by a wide range of nucleophiles.
-
Inductive Effect: The primary driving force is the strong electron-withdrawing inductive effect (-I) of the highly electronegative chlorine atom. This effect polarizes the carbon-chlorine (C-Cl) bond, creating a partial positive charge (δ+) on the methylene carbon and a partial negative charge (δ-) on the chlorine atom.[1] This polarization makes the carbon an attractive target for electron-rich species.
-
Role of the Thiophene Ring: The thiophene ring plays a crucial role analogous to the phenyl ring in benzyl (B1604629) halides.[2] While the sulfur atom in the thiophene ring is electron-rich, the overall aromatic system can effectively stabilize the transition state of nucleophilic substitution reactions. In an Sₙ2 reaction, the p-orbitals of the ring overlap with the developing p-orbital on the methylene carbon in the transition state, lowering its energy. In a potential Sₙ1-type mechanism, the resulting carbocation would be significantly stabilized by resonance, with the positive charge delocalized over the thiophene ring.[2] This stabilization enhances the leaving group's ability to depart and increases the overall reactivity compared to simple alkyl halides.
Caption: Electronic factors contributing to methylene carbon electrophilicity.
Reaction Mechanisms and Comparative Reactivity
The electrophilic methylene carbon of this compound readily participates in nucleophilic substitution reactions. The predominant mechanism is bimolecular (Sₙ2), although the structure's similarity to benzyl chloride allows for consideration of unimolecular (Sₙ1) character under certain conditions.
Sₙ2 Mechanism
The substitution of the chloromethyl group typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the backside relative to the chlorine leaving group.[3] This backside attack leads to an inversion of stereochemical configuration if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
Caption: The concerted Sₙ2 pathway for nucleophilic substitution.
Comparative Reactivity Data
While specific kinetic data for this compound is not widely published, its reactivity is analogous to that of benzyl chloride, which is known to be significantly more reactive than simple primary alkyl halides in nucleophilic substitutions.[2] This enhanced reactivity is due to the π-system's ability to stabilize the Sₙ2 transition state. The following table presents comparative kinetic data for benzyl chloride and related compounds to provide a quantitative context for the expected reactivity.
| Substrate | Nucleophile/Solvent | Reaction Type | Rate Constant (k) | Relative Rate |
| n-Propyl Chloride | KI in Acetone | Sₙ2 | ~1 x 10⁻⁵ M⁻¹s⁻¹ | 1 |
| Benzyl Chloride | KI in Acetone | Sₙ2 | 2.15 x 10⁻³ M⁻¹s⁻¹ at 25°C [4] | ~215 |
| 6-(Chloromethyl)-6-methylfulvene | KI in Acetone | Sₙ2 | 6.45 x 10⁻² M⁻¹s⁻¹ at 23°C[4] | ~6450 |
| 4-Methoxybenzyl Chloride | 20% Acetonitrile/Water | Sₙ1 Solvolysis | 2.2 s⁻¹[5][6] | N/A |
| 3,4-Dinitrobenzyl Chloride | 20% Acetonitrile/Water | Sₙ1/Sₙ2 Solvolysis | 1.1 x 10⁻⁸ s⁻¹[5][6] | N/A |
Experimental Protocols and Synthetic Utility
The electrophilic nature of this compound makes it a valuable intermediate. Below are representative protocols for its synthesis and a subsequent nucleophilic substitution reaction.
Protocol 1: Synthesis of this compound via Chloromethylation
This procedure is adapted from the established method of Blicke and Burckhalter, a classic example of electrophilic aromatic substitution.[7]
Materials:
-
Thiophene (5 moles, 420 g)
-
Concentrated Hydrochloric Acid (200 mL)
-
37% Formaldehyde (B43269) solution (500 mL) or Paraformaldehyde (5.5 moles, 165 g)
-
Hydrogen Chloride gas
-
Ether
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Calcium Chloride
Procedure:
-
Setup: In an efficient fume hood, equip a 2-liter beaker with a mechanical stirrer and a thermometer. Place the beaker in an ice-salt or dry ice bath.
-
Initial Mixture: Add thiophene (420 g) and concentrated hydrochloric acid (200 mL) to the beaker. Begin vigorous stirring and pass a rapid stream of hydrogen chloride gas into the mixture.
-
Addition of Formaldehyde: Once the temperature of the mixture reaches 0°C, begin the slow addition of 37% formaldehyde solution (500 mL). The rate of addition should be controlled to maintain the reaction temperature below 5°C. This addition typically takes about 4 hours.
-
Work-up: After the addition is complete, transfer the mixture to a separatory funnel and extract with three 500-mL portions of ether.
-
Washing: Combine the ether extracts and wash successively with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Drying and Concentration: Dry the ether layer over anhydrous calcium chloride. Remove the ether by distillation at atmospheric pressure.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 73–75°C / 17 mm Hg. The expected yield is 40–41%.[7]
Caution: this compound is a lachrymator and should be handled with appropriate personal protective equipment in a fume hood. It can decompose on storage, sometimes violently, and should be used relatively fresh or stored with a stabilizer like dicyclohexylamine (B1670486) in a vented container at low temperature.[7]
Protocol 2: Synthesis of 2-Thiopheneacetonitrile
This protocol demonstrates a typical Sₙ2 reaction where the chloromethyl group is converted to a cyanomethyl group, a versatile synthon for further elaboration in drug development. This procedure is adapted from a patented method.[8][9]
Materials:
-
Crude this compound (e.g., 75 g from Protocol 1)
-
Sodium Cyanide (NaCN) (1 mole, 49 g)
-
Tetrabutylammonium Bromide (TBAB) (4 g)
-
Water
Procedure:
-
Cyanide Solution: In a reaction vessel equipped with a stirrer and thermometer, dissolve sodium cyanide (49 g) and the phase-transfer catalyst TBAB (4 g) in 150 g of water. Heat the solution to 60°C.
-
Addition of Substrate: Add the crude this compound to the cyanide solution.
-
Reaction: Heat the reaction mixture to 70°C and stir vigorously for 4 hours.
-
Work-up: Cool the mixture to 40°C and add 160 g of water. Transfer to a separatory funnel and separate the organic and aqueous phases.
-
Washing: Wash the organic phase twice with 50 g portions of water.
-
Purification: The product, 2-thiopheneacetonitrile, can be isolated from any remaining solvent or unreacted starting material by vacuum distillation.
Caption: Experimental workflow for a two-step synthesis via this compound.
Conclusion
The electrophilic character of the methylene carbon in this compound is a well-defined and highly exploitable feature in synthetic chemistry. Governed by the strong inductive effect of the chlorine atom and stabilized by the aromatic thiophene ring, this site undergoes efficient nucleophilic substitution, primarily via an Sₙ2 mechanism. Its reactivity, which is quantitatively superior to simple alkyl halides and comparable to benzyl halides, has established it as a preferred electrophilic building block. The reliable protocols for its synthesis and subsequent derivatization underscore its importance for researchers, scientists, and drug development professionals in creating novel and complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2002094806A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 9. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-(Chloromethyl)thiophene: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)thiophene, also known as 2-thenyl chloride, is a vital heterocyclic building block in modern organic synthesis.[1] With the chemical formula C₅H₅ClS, this compound consists of a thiophene (B33073) ring functionalized with a chloromethyl group at the 2-position.[1] Its significance stems from the high reactivity of the C-Cl bond in the chloromethyl group, which allows for the facile introduction of the thienyl moiety into a wide array of molecular structures.[2]
Thiophene and its derivatives are established pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] Consequently, this compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like organic semiconductors.[1][2][4] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis protocols, core reactivity, and safety considerations to support its effective use in research and development.
Commercial Availability
This compound is readily available from numerous chemical suppliers worldwide, catering to both research and industrial-scale needs. It is typically offered at various purity levels, with ≥98% being common for laboratory use.[5] The compound is also commercially available as a 33% w/w solution in toluene.[6]
Table 1: Commercial Supplier and Product Information
| Supplier/Distributor | Purity | Quantity/Packaging | Price (USD) | CAS Number |
| Sigma-Aldrich (Aladdin) | 98% | Custom | Inquiry | 765-50-4 |
| Simson Pharma Limited | Custom Synthesis | Custom | Inquiry | 765-50-4[7] |
| ChemicalBook | 99%+ | Per KG | $1.00 - $15.00 | 765-50-4[8] |
| Moldb | ≥98% | 5g, 25g, 100g, Bulk | $85.00 (5g), $287.00 (25g) | 765-50-4[5] |
| Dayang Chem | 98.0% | 100g, 1kg, 100kg+ | Inquiry | 765-50-4[9] |
| Shanghai Nianxing | 97.0% | Custom | Inquiry | 765-50-4[9] |
| ChemScene | ≥98% | Custom | Inquiry | 23784-96-5* |
*Note: ChemScene lists the related compound 2-Chloro-5-(chloromethyl)thiophene.[10] A broad network of additional suppliers can be found through platforms like Chemical-Suppliers.com and Guidechem.[1][11]
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a pungent, lachrymatory odor.[1][12] It is soluble in common organic solvents like ethanol (B145695) and acetone (B3395972) but insoluble in water.[1]
Table 2: Key Physicochemical Data
| Property | Value | Reference |
| CAS Number | 765-50-4 | [1][11] |
| Molecular Formula | C₅H₅ClS | [1][8][11] |
| Molecular Weight | 132.61 g/mol | [5][8][9] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 150.0 ± 20.0 °C at 760 mmHg | [9] |
| Density | 1.2 ± 0.1 g/cm³ | [9] |
| Flash Point | 49.9 ± 8.5 °C | [9] |
| InChI Key | FUOHKPSBGLXIRL-UHFFFAOYSA-N | [1][13] |
Synthesis, Reactivity, and Applications
Established Synthetic Routes
The preparation of this compound is well-documented, with two primary methods being prevalent:
-
Chloromethylation of Thiophene: This is a standard industrial method involving an electrophilic aromatic substitution reaction. Thiophene is reacted with formaldehyde (B43269) (or paraformaldehyde) and concentrated hydrochloric acid.[2][12] The reaction is typically performed at low temperatures (0-5 °C) to minimize the formation of byproducts such as bis-(2-thienyl)methane.[2][12] The use of keto compounds like methyl isobutyl ketone as additives has been shown to improve selectivity and yield.[2][14]
-
Chlorination of 2-Thiophenemethanol (B153580): An alternative route involves the conversion of the corresponding alcohol, 2-thiophenemethanol, using a chlorinating agent.[2][15] A common and effective method utilizes thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) in an anhydrous solvent such as dichloromethane (B109758).[15][16]
Reactivity and Mechanism
The synthetic utility of this compound is dominated by the reactivity of its chloromethyl group. The methylene (B1212753) carbon, bonded to the electron-withdrawing chlorine atom, is electrophilic and highly susceptible to nucleophilic attack.[2] Reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[2] This reactivity makes it an excellent substrate for introducing the 2-thienylmethyl group into various molecules.
Key Application Areas
The versatile reactivity of this compound makes it a cornerstone intermediate in several fields.
-
Pharmaceutical Synthesis: The thiophene ring is a privileged scaffold in drug discovery.[3] this compound is a key starting material for incorporating this moiety into potential drug candidates.[2] Its derivatives are integral to the synthesis of compounds with antifungal, anticancer, and anti-inflammatory activities.[2][17] For instance, the related compound 2-Chloro-3-(chloromethyl)thiophene is a crucial intermediate in the production of the antifungal agent Tioconazole.[4][17]
-
Materials Science: The thiophene ring is a fundamental component of many organic semiconducting materials due to its ability to support charge delocalization.[2] this compound serves as a building block for creating monomers used in conductive polymers and functional materials for applications in organic electronics.[16]
-
Agrochemicals: Similar to its role in pharmaceuticals, the compound is an intermediate in the synthesis of novel agrochemicals, including insecticides and pesticides.[2]
Experimental Protocols
Detailed methodologies for the two primary synthetic routes are provided below.
Protocol 1: Synthesis from 2-Thiophenemethanol
This procedure is adapted from established laboratory methods for the chlorination of alcohols.[15][16]
Materials:
-
2-Thiophenemethanol (5.58 g, 50.9 mmol)
-
Pyridine (6.0 g, 76.3 mmol)
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (600 mL)
-
Water (500 mL)
-
5% aqueous sodium bicarbonate solution (600 mL)
-
Brine (300 mL)
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 2-thiophenemethanol and pyridine in anhydrous dichloromethane.
-
Cool the vessel to 0 °C using an ice bath.
-
Slowly add thionyl chloride dropwise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and continue stirring overnight.
-
Quench the reaction by carefully adding 500 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with 300 mL portions of dichloromethane.[15]
-
Combine all organic layers and wash sequentially with 600 mL of 5% aqueous sodium bicarbonate solution and 300 mL of brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to yield this compound as an oil.[15][16]
Protocol 2: Chloromethylation of Thiophene
This procedure is based on the method described by Blicke and Burckhalter and detailed in Organic Syntheses.[2][12]
Caution: This procedure should be performed in an efficient fume hood. This compound is a lachrymator and can decompose, sometimes violently, upon storage.[12]
Materials:
-
Thiophene (420 g, 5 moles)
-
Concentrated hydrochloric acid (200 mL)
-
37% Formaldehyde solution (500 mL)
-
Hydrogen chloride (gas)
-
Ether
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Dicyclohexylamine (B1670486) (for stabilization)
Procedure:
-
In a 2-L beaker fitted with a mechanical stirrer and thermometer, and surrounded by an ice-salt or dry ice bath, place the thiophene and concentrated hydrochloric acid.[12]
-
With vigorous stirring, pass a rapid stream of hydrogen chloride gas into the mixture.
-
Once the temperature reaches 0 °C, begin adding the formaldehyde solution at a rate that maintains the temperature below 5 °C (this may take ~4 hours).[12]
-
After the addition is complete, extract the mixture with three 500-mL portions of ether.
-
Combine the ether extracts, wash them successively with water and saturated sodium bicarbonate solution, and then dry over anhydrous calcium chloride.[12]
-
Remove the ether by distillation.
-
Purification & Stabilization: Add 2% by weight of dicyclohexylamine to the crude product to stabilize it.[12] Purify by rapid vacuum distillation, ensuring the pot temperature does not exceed 100-125 °C. The product typically boils at 73–75 °C / 17 mmHg.[12]
-
Immediately add another 1-2% by weight of dicyclohexylamine to the distillate for storage.[12]
Safety, Handling, and Storage
Proper safety precautions are critical when working with this compound due to its hazardous properties.
Table 3: GHS Hazard Information
| Hazard Statement | Description | GHS Code |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332[13] |
| Flammability | Flammable liquid and vapor. | - |
| Irritation | Causes skin, eye, and respiratory irritation. May cause severe burns. | -[1][18] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.[18]
-
Skin Protection: Chemical-resistant gloves (e.g., PVC, neoprene), lab coat, and proper footwear.[18]
-
Respiratory Protection: Must be used in a well-ventilated area, preferably a chemical fume hood.[18] If ventilation is insufficient, a NIOSH-approved respirator for organic vapors is required.[18]
Storage and Handling:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][19]
-
Keep containers tightly closed.[1] Storage at -20°C is also recommended by some suppliers.
-
The compound is known to decompose over time, liberating hydrogen chloride, which can cause pressure buildup in sealed containers.[12] Storage in loosely plugged bottles in a refrigerator is advised.[12]
-
Stabilization with an amine like dicyclohexylamine is recommended for long-term storage.[12]
-
Ground and bond containers and receiving equipment to prevent static discharge.[19]
Conclusion
This compound is a commercially accessible and highly versatile chemical intermediate. Its well-defined reactivity, centered on the chloromethyl group, provides a reliable method for incorporating the biologically significant thiophene scaffold into complex molecules. For researchers in drug discovery, materials science, and agrochemical development, a thorough understanding of its synthesis, handling requirements, and chemical properties is essential for leveraging its full potential in advancing chemical innovation.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 765-50-4 | Benchchem [benchchem.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 765-50-4 | this compound - Moldb [moldb.com]
- 6. This compound | 765-50-4 [amp.chemicalbook.com]
- 7. 2-Chloromethylthiophene | CAS No- 765-50-4 | Simson Pharma Limited [simsonpharma.com]
- 8. This compound | 765-50-4 [chemicalbook.com]
- 9. 2-chloromethyl thiophene Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [m.chemsrc.com]
- 10. chemscene.com [chemscene.com]
- 11. This compound | CAS 765-50-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. This compound | C5H5ClS | CID 69830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation - Google Patents [patents.google.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(Chloromethyl)thiophene from Thiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-(chloromethyl)thiophene from thiophene (B33073). This versatile chemical intermediate is a critical building block in the development of various pharmaceutical compounds and other fine chemicals.
Overview
The synthesis of this compound from thiophene is most commonly achieved through an electrophilic aromatic substitution reaction known as chloromethylation. This process involves the reaction of thiophene with formaldehyde (B43269) and hydrogen chloride.[1][2][3] The reaction is typically performed at low temperatures to control its exothermic nature and minimize the formation of byproducts.[1][4][5] While the direct synthesis is feasible, it is often accompanied by the formation of impurities such as the di-substituted product, 2,5-bis(chloromethyl)thiophene, and polymeric resins.[3] Careful control of reaction conditions is therefore crucial for achieving a high yield of the desired monosubstituted product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the chloromethylation of thiophene. These values represent typical ranges found in the literature and may be optimized for specific laboratory or industrial-scale productions.
| Parameter | Value | Notes |
| Thiophene to Formaldehyde Molar Ratio | 1 : 1 to 1 : 1.1 | A slight excess of formaldehyde is often used. |
| Thiophene to Hydrogen Chloride Molar Ratio | 1 : 1 to 1 : 1.3 | Sufficient HCl is required to act as both a reagent and a catalyst.[4][5][6] |
| Reaction Temperature | -15°C to 20°C | The preferred temperature range is 0°C to 10°C to manage the exothermic reaction and improve selectivity.[7][4][5][6] |
| Reaction Time | 4 to 8 hours | Reaction progress should be monitored by an appropriate analytical method such as GC or TLC.[1] |
| Yield | 40% to 81% | Yields can vary significantly based on the specific conditions and scale of the reaction.[1][5] |
Experimental Protocol
This protocol details a common laboratory-scale procedure for the synthesis of this compound.
Materials:
-
Thiophene
-
Paraformaldehyde or 37% aqueous formaldehyde solution
-
Concentrated hydrochloric acid
-
Hydrogen chloride gas (optional, but recommended for saturation)
-
Ether or other suitable organic solvent for extraction
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride or magnesium sulfate (B86663) for drying
-
Dicyclohexylamine (B1670486) (for stabilization of the product)[1]
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer
-
Ice-salt or dry ice-acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, place thiophene and concentrated hydrochloric acid in the three-necked flask. Begin vigorous stirring and cool the mixture to 0°C using an ice-salt bath.[1]
-
Reagent Addition: Once the temperature has stabilized, slowly add the formaldehyde solution or paraformaldehyde portion-wise, ensuring the temperature does not exceed 5°C.[1] For improved reaction rates, a stream of hydrogen chloride gas can be bubbled through the reaction mixture.[1][4][5][6]
-
Reaction: Continue stirring the mixture at a low temperature (0-5°C) for approximately 4-8 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete, cautiously pour the mixture over crushed ice. Transfer the mixture to a separatory funnel and extract the product with three portions of ether.[1]
-
Washing: Combine the organic extracts and wash them successively with water and a saturated solution of sodium bicarbonate until the effervescence ceases.[1]
-
Drying: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
-
Solvent Removal: Remove the solvent by distillation under reduced pressure.
-
Purification and Stabilization: The crude this compound should be purified by vacuum distillation.[1] It is crucial to add a stabilizer, such as dicyclohexylamine (1-2% by weight), to the distilled product to prevent decomposition and potential explosions during storage.[1] The purified product should be stored in a refrigerator in a loosely stoppered bottle.[1]
Safety Precautions:
-
This compound is a lachrymator and should be handled with extreme care in a fume hood.[1]
-
The reaction generates hydrogen chloride gas, which is corrosive and toxic.
-
Instances of the product exploding upon storage have been reported, likely due to the buildup of HCl pressure in a sealed container. Proper stabilization and storage are critical.[1]
Diagrams
Experimental Workflow:
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Signaling Pathway (Reaction Mechanism):
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 765-50-4 | Benchchem [benchchem.com]
- 4. WO2002094806A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 5. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 6. US20060161008A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 7. BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation - Google Patents [patents.google.com]
Application Notes and Protocols for the Chloromethylation of Thiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chloromethylation of thiophene (B33073) using formaldehyde (B43269) and hydrochloric acid. This reaction, a variation of the Blanc-Quelet reaction, is a fundamental method for introducing a chloromethyl group onto the thiophene ring, yielding 2-chloromethylthiophene, a crucial intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.
Introduction
Thiophene and its derivatives are key heterocyclic scaffolds in medicinal chemistry, known for their wide range of biological activities.[1][2] The functionalization of the thiophene ring is a critical step in the development of novel therapeutic agents.[1] Chloromethylation of thiophene provides a versatile building block, 2-chloromethylthiophene, which is notably used in the production of antifungal agents such as Tioconazole.[3]
The reaction involves the treatment of thiophene with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride, to facilitate the electrophilic substitution onto the electron-rich thiophene ring.[3][4] While effective, this reaction requires careful control of conditions to manage the formation of byproducts and ensure safety due to the lachrymatory and unstable nature of the product.[5]
Reaction and Mechanism
The chloromethylation of thiophene proceeds via an electrophilic aromatic substitution mechanism. Under acidic conditions, formaldehyde is protonated, forming a highly electrophilic hydroxymethyl cation or a related species. This electrophile is then attacked by the π-electrons of the thiophene ring, leading to the formation of a benzyl (B1604629) alcohol intermediate. This intermediate is subsequently converted to the more stable 2-chloromethylthiophene under the reaction conditions.[4] The formation of diarylmethane is a common side reaction.[4]
Applications in Drug Development
2-Chloromethylthiophene is a valuable intermediate in the synthesis of pharmaceuticals. Its primary application is in the synthesis of the antifungal agent Tioconazole, where it is reacted with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.[3] The reactivity of the chloromethyl group allows for its use in the synthesis of a variety of other complex molecules through substitution and coupling reactions, making it a significant tool in organic chemistry and drug discovery.[3]
Safety and Handling
2-Chloromethylthiophene is a hazardous chemical that requires strict safety protocols.
-
Hazards: It is a lachrymatory agent, causing severe skin burns and respiratory irritation.[3][5][6] The product is also flammable and has a tendency to decompose, sometimes explosively, especially upon storage in sealed containers.[5][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[5][6] Avoid inhalation of vapors and contact with skin and eyes.[7] Use non-sparking tools and take precautions against static discharge.[7]
-
Storage: It is advisable not to store 2-chloromethylthiophene for extended periods.[5] If storage is necessary, it should be stabilized with an agent like dicyclohexylamine (B1670486) and kept in a loosely plugged bottle in a refrigerator.[5]
Experimental Protocols
Several protocols for the chloromethylation of thiophene have been reported with varying yields and conditions. Below are detailed methodologies for two common procedures.
Protocol 1: General Laboratory Scale Synthesis
This protocol is a well-established method for the preparation of 2-chloromethylthiophene.
Materials:
-
Thiophene
-
Concentrated Hydrochloric Acid (37%)
-
Formaldehyde solution (37%) or Paraformaldehyde
-
Anhydrous Calcium Chloride
-
Ether
-
Saturated Sodium Bicarbonate solution
-
Ice-salt bath or Dry Ice
-
Mechanical stirrer
-
Thermometer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 2-liter beaker equipped with a mechanical stirrer and a thermometer, and surrounded by an ice-salt or Dry Ice bath, place 420 g (5 moles) of thiophene and 200 ml of concentrated hydrochloric acid.[5]
-
With vigorous stirring, pass a rapid stream of hydrogen chloride gas into the mixture.[5]
-
Once the temperature reaches 0°C, add 500 ml of 37% formaldehyde solution at a rate that maintains the temperature below 5°C. This addition typically takes about 4 hours.[5] Alternatively, 165 g (5.5 moles) of paraformaldehyde can be used, keeping the temperature between 0°C and 5°C.[5]
-
After the addition is complete, extract the mixture with three 500 ml portions of ether.[5]
-
Combine the ether extracts and wash them successively with water and a saturated sodium bicarbonate solution.[5]
-
Dry the ether solution over anhydrous calcium chloride.[5]
-
Remove the ether by distillation.
-
Distill the product under reduced pressure (boiling point 73–75°C at 17 mm Hg).[5] The yield is typically 40–41%.[5]
Protocol 2: Improved Yield with Keto-Compound as Solvent
This modified procedure reports a higher yield by carrying out the reaction in the presence of a ketone.
Materials:
-
Thiophene
-
Paraformaldehyde
-
Concentrated Aqueous Hydrochloric Acid (37%)
-
Hydrogen Chloride gas
-
Methyl-isobutyl-ketone
-
20% Potassium Carbonate solution
-
Water
Procedure:
-
Create a suspension containing 84 g (1 mol) of thiophene, 168 g of methyl-isobutyl-ketone, 100 g (1 mol) of 37% aqueous hydrochloric acid, and 30 g (1 mol) of paraformaldehyde.[8]
-
Maintain the temperature between 0°C and +5°C and introduce 36.5 g (1 mol) of hydrogen chloride gas over 6 hours.[8]
-
After stopping the gas introduction, stir the reaction mixture for an additional hour at 0°C to +5°C.[8]
-
Dilute the reaction mixture with 90 g of water.[8]
-
Separate the organic phase and wash it with a 50 g of 20% potassium carbonate solution until a neutral pH is achieved.[8]
-
Remove the unreacted thiophene and the methyl-isobutyl-ketone by vacuum distillation.[8] The reported yield of crude 2-chloromethyl-thiophene is 81%.[8]
Data Presentation
The following table summarizes quantitative data from various reported methods for the chloromethylation of thiophene.
| Method | Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| Standard Protocol | Thiophene, Formaldehyde, HCl | None specified | < 5 | 40-41 | Organic Syntheses[5] |
| Keto-Compound Solvent | Thiophene, Paraformaldehyde, HCl(aq), HCl(g) | Methyl-isobutyl-ketone | 0 to +5 | 81 | Patent US7462725B2[8] |
| Zinc Chloride Catalysis | Thiophene, Paraformaldehyde, HCl(g) | Zinc Chloride/Chloroform | 30 | 6 | Pfeiffer, W. D.[9] |
| Phase Transfer Catalysis (for a derivative) | Thiophene derivative, Paraformaldehyde, HCl | Tetrabutylammonium bromide | Room Temperature | High | BenchChem[3] |
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the chloromethylation of thiophene.
Experimental Workflow
Caption: General experimental workflow for thiophene chloromethylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes: 2-(Chloromethyl)thiophene in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(Chloromethyl)thiophene is a versatile heterocyclic compound widely utilized as a key intermediate and building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its chemical structure, featuring a reactive chloromethyl group attached to an aromatic thiophene (B33073) ring, allows for straightforward nucleophilic substitution reactions. This reactivity enables the facile introduction of the thienyl moiety into larger, more complex molecules, a common structural motif in many biologically active agents.[2] This document outlines the application of this compound and its derivatives in the synthesis of prominent pharmaceuticals, providing detailed experimental protocols and associated data.
Application in the Synthesis of Antiplatelet Agents
This compound and its related precursors, such as 2-thiophene-ethanol, are fundamental starting materials for the synthesis of the thienopyridine class of antiplatelet drugs. These drugs, including Clopidogrel, Ticlopidine, and Prasugrel, are crucial in the management of cardiovascular diseases by inhibiting platelet aggregation.
Synthesis of Clopidogrel
Clopidogrel, marketed as Plavix®, is an irreversible inhibitor of the P2Y12 ADP receptor, which is important for platelet aggregation and the cross-linking of platelets by fibrin. The synthesis often involves an intermediate derived from a thiophene precursor. One common route utilizes 2-thiophene-ethanol, which can be prepared from this compound, to construct the core thienopyridine structure.
Synthetic Pathway Overview:
A key step involves the coupling of an activated 2-thiophene-ethanol derivative (like a tosylate) with (+)-α-amino-2-chloro phenyl acetic acid methyl ester. The resulting intermediate is then cyclized with formaldehyde (B43269) to yield Clopidogrel.
References
Applications of 2-(Chloromethyl)thiophene in Agrochemical Synthesis: A Detailed Guide for Researchers
Introduction
2-(Chloromethyl)thiophene is a versatile heterocyclic building block that plays a significant role in the development of novel agrochemicals. Its reactive chloromethyl group, attached to the electron-rich thiophene (B33073) ring, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of fungicides, herbicides, and insecticides. The thiophene moiety itself is a well-established pharmacophore in agrochemical and medicinal chemistry, often imparting desirable biological activities and physicochemical properties to the final molecule. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of promising agrochemical candidates.
Application Note 1: Synthesis of Thiophene-Based Fungicides
A notable application of thiophene derivatives is in the development of fungicides, particularly those targeting succinate (B1194679) dehydrogenase (SDH). SDH is a crucial enzyme in the mitochondrial electron transport chain of fungi, and its inhibition disrupts cellular respiration, leading to fungal death. A class of potent fungicides, N-(thiophen-2-yl) nicotinamides, has been developed, demonstrating significant efficacy against various plant pathogens.
Quantitative Data: Fungicidal Activity
The following table summarizes the in vitro and in vivo fungicidal activity of representative N-(thiophen-2-yl) nicotinamide (B372718) derivatives against cucumber downy mildew (Pseudoperonospora cubensis).[1][2][3][4]
| Compound ID | Structure | EC50 (mg/L) (in vivo, greenhouse) | Control Efficacy (%) (in vivo, field trial) | Reference Fungicide | EC50 (mg/L) |
| 4a | Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | 4.69 | Not Reported | Diflumetorim | 21.44 |
| 4f | Ethyl 5-(5,6-dichloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | 1.96 | 70% (at 100 mg/L), 79% (at 200 mg/L) | Flumorph | 7.55 |
Experimental Protocols
The synthesis of these fungicides involves a multi-step process, beginning with the preparation of a key intermediate, a substituted 2-aminothiophene, which can be derived from precursors accessible from this compound. This is followed by the synthesis of the nicotinoyl chloride and the final amide coupling.
Protocol 1: Synthesis of the 2-Aminothiophene Intermediate (Gewald Reaction)
The Gewald reaction is a versatile method for synthesizing substituted 2-aminothiophenes.[5][6][7]
-
Materials:
-
An appropriate α-methylene ketone or aldehyde
-
A cyano-activated methylene (B1212753) compound (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
A basic catalyst (e.g., piperidine, morpholine, or triethylamine)
-
Ethanol (B145695) or other suitable solvent
-
-
Procedure:
-
To a solution of the α-methylene ketone/aldehyde and the cyano-activated methylene compound in ethanol, add the basic catalyst.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
Protocol 2: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives
This protocol details the coupling of the 2-aminothiophene intermediate with a nicotinoyl chloride.[1][8]
-
Step 2a: Preparation of Nicotinoyl Chloride
-
To a solution of the desired nicotinic acid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride (3 equivalents) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude nicotinoyl chloride, which is typically used in the next step without further purification.
-
-
Step 2b: Amide Coupling
-
Dissolve the substituted 2-aminothiophene (1 equivalent) and triethylamine (B128534) (1.5 equivalents) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the crude nicotinoyl chloride (1.1 equivalents) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.
-
Wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography or recrystallization to yield the pure N-(thiophen-2-yl) nicotinamide derivative.
-
Mechanism of Action: Succinate Dehydrogenase Inhibition
Many thiophene-based fungicides, including carboxamides, are known to act as Succinate Dehydrogenase Inhibitors (SDHIs).[9][10][11][12][13] These fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, blocking the electron transport chain and inhibiting ATP production, which is essential for fungal growth and development.
References
- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]
- 2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [ouci.dntb.gov.ua]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Chloromethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving 2-(chloromethyl)thiophene. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds, particularly in the pharmaceutical industry. The high reactivity of the chloromethyl group allows for the facile introduction of the thiophene (B33073) moiety into various molecular scaffolds.
Introduction
This compound is a valuable reagent in organic synthesis due to the electrophilic nature of the methylene (B1212753) carbon, which is readily attacked by a wide variety of nucleophiles. This reactivity enables the formation of new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, providing access to a diverse array of thiophene derivatives. Thiophene-containing compounds are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Their ability to modulate key signaling pathways, such as PI3K/Akt, MAPK, and NF-κB, makes them attractive scaffolds for drug discovery and development.
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic substitution of this compound with representative amine, thiol, and cyanide nucleophiles.
Protocol 1: Synthesis of N-(Thiophen-2-ylmethyl)aniline (Amine Nucleophile)
This protocol details the synthesis of an N-substituted thiophene derivative through the reaction of this compound with a primary amine, aniline (B41778).
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add aniline (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure N-(thiophen-2-ylmethyl)aniline.
Protocol 2: Synthesis of 2-((Phenylthio)methyl)thiophene (Thiol Nucleophile)
This protocol describes the S-alkylation of thiophenol with this compound to form a thioether derivative.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.0 eq) in ethanol.
-
Prepare a solution of sodium hydroxide (1.0 eq) in water and add it dropwise to the ethanolic solution of thiophenol while stirring at room temperature. Continue stirring for 15 minutes to form the sodium thiophenolate salt.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-((phenylthio)methyl)thiophene.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Protocol 3: Synthesis of 2-(Thiophen-2-yl)acetonitrile (Cyanide Nucleophile)
This protocol outlines the reaction of this compound with sodium cyanide, employing a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide (1.0 eq) and tetrabutylammonium bromide (catalytic amount, e.g., 0.04 eq) in water at 60°C.
-
Add the crude this compound (1.0 eq), previously washed to a neutral pH with a potassium carbonate solution, to the aqueous solution.
-
Heat the mixture to 70°C and stir vigorously for 4 hours.
-
After the reaction is complete, cool the mixture to 40°C and add more water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic phases.
-
Wash the organic phase twice with water.
-
The resulting organic phase contains the 2-(thiophen-2-yl)acetonitrile. The product can be isolated by distillation if necessary.
Data Presentation
The following table summarizes the reaction conditions and yields for the nucleophilic substitution reactions of this compound with various nucleophiles.
| Nucleophile | Product | Solvent | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | N-(Thiophen-2-ylmethyl)aniline | Acetonitrile | K₂CO₃ | - | Reflux | 4-6 | High |
| Thiophenol | 2-((Phenylthio)methyl)thiophene | Ethanol/Water | NaOH | - | Room Temp. | 2-4 | High |
| Sodium Cyanide | 2-(Thiophen-2-yl)acetonitrile | Water | - | TBAB | 70 | 4 | ~80-90 (crude) |
Visualizations
Experimental Workflow
The general workflow for the synthesis and purification of thiophene derivatives via nucleophilic substitution is depicted below.
Caption: General workflow for nucleophilic substitution.
Signaling Pathway
Thiophene derivatives have been shown to modulate various signaling pathways implicated in cancer cell proliferation and survival. The PI3K/Akt pathway is a key regulator of these processes, and its inhibition by certain thiophene-containing compounds represents a promising therapeutic strategy.
Caption: PI3K/Akt pathway inhibition by thiophenes.
Application Notes and Protocols for the Use of 2-(Chloromethyl)thiophene in the Synthesis of Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)thiophene is a versatile reagent in organic synthesis, and while its direct polymerization into a conductive polymer is challenging due to the high reactivity of the chloromethyl group, it serves as a valuable precursor for the synthesis of functionalized thiophene (B33073) monomers and for the post-polymerization modification of polythiophenes. These strategies allow for the introduction of specific functionalities to tailor the properties of the resulting conductive polymers for a variety of applications, including organic electronics, sensors, and drug delivery systems.
This document outlines two primary approaches for utilizing this compound in the synthesis of conductive polymers:
-
Synthesis of Thiophene-Based Monomers: this compound can be used as a starting material to synthesize more complex and stable thiophene derivatives that are suitable for polymerization.
-
Post-Polymerization Functionalization: A pre-synthesized polythiophene backbone can be chemically modified using this compound or its derivatives to introduce desired functional groups.
Detailed protocols and data for these applications are provided below.
Data Presentation
Table 1: Synthesis of Functionalized Thiophene Monomers from this compound Derivatives
| Product Monomer | Starting Thiophene Derivative | Reagents | Solvent | Yield (%) | Reference |
| 2-(Thiophen-2'-yl)-2-oxazoline | 2-Cyanothiophene | 2-Aminoethanol, Zinc Acetate (B1210297) | Toluene | ~90% | [1] |
| 2-(Thiophen-3'-yl)-2-oxazoline | 3-Cyanothiophene | 2-Aminoethanol, Zinc Acetate | Toluene | ~90% | [1] |
| 2-(Thiophen-2'-yl)-2-oxazine | 2-Cyanothiophene | 3-Amino-1-propanol, Zinc Acetate | Toluene | ~90% | [1] |
| 2-(Thiophen-3'-yl)-2-oxazine | 3-Cyanothiophene | 3-Amino-1-propanol, Zinc Acetate | Toluene | ~90% | [1] |
Note: While not directly starting from this compound, the synthesis of cyanothiophenes can be achieved from the corresponding bromothiophenes, which can be prepared from thiophene. This table illustrates the synthesis of polymerizable monomers from functionalized thiophenes.
Table 2: Properties of Conductive Polymers Derived from Thiophene Monomers
| Polymer | Polymerization Method | Dopant | Conductivity (S/cm) | Molecular Weight (Mn) | Polydispersity Index (PDI) |
| Poly(3-hexylthiophene) | Chemical Oxidative (FeCl₃) | FeCl₃ | Up to 408 | 30k - 50k | ~5 |
| Poly(3-octylthiophene) | Chemical Oxidative (FeCl₃) | FeCl₃ | - | 70k | 2.6 |
| Polythiophene | Electrochemical | AsF₅ | ~10 | - | - |
| Poly(3-alkylthiophenes) | Chemical Oxidative (FeCl₃) | Iodine | 200 (stretch oriented) | 250k | - |
Note: This table provides representative data for polythiophenes synthesized by common methods. The properties of polymers derived from this compound would be expected to be in a similar range, depending on the specific monomer structure and polymerization conditions.
Experimental Protocols
Protocol 1: Synthesis of a Polymerizable Thiophene-Bearing Oxazoline Monomer
This protocol describes a general method for the synthesis of thiophene-functionalized 2-oxazolines, which can then be subjected to cationic ring-opening polymerization to produce a polymer with pendant thiophene groups. These pendant groups can subsequently be polymerized to form a conductive network.
Materials:
-
Thiophene-2-carbonitrile (or thiophene-3-carbonitrile)
-
2-Aminoethanol
-
Zinc Acetate
-
Toluene
-
Diethyl ether
Procedure: [1]
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiophene-carbonitrile and an equimolar amount of 2-aminoethanol in toluene.
-
Add a catalytic amount of zinc acetate to the solution.
-
Reflux the mixture at 130 °C for approximately 25 hours.
-
After cooling to room temperature, purify the product by recrystallization from toluene.
-
The resulting thiophene-bearing 2-oxazoline can be characterized by ¹H-NMR and X-ray crystallography.
Protocol 2: Chemical Oxidative Polymerization of a Thiophene Derivative
This protocol outlines a general procedure for the chemical oxidative polymerization of a thiophene monomer using iron(III) chloride (FeCl₃) as the oxidant.[2]
Materials:
-
Thiophene derivative monomer (e.g., 3-hexylthiophene (B156222) as a model)
-
Anhydrous Iron(III) chloride (FeCl₃)
Procedure: [2]
-
Dissolve the thiophene monomer in chloroform in a reaction vessel.
-
In a separate flask, dissolve anhydrous FeCl₃ in chloroform. The typical molar ratio of oxidant to monomer is around 2.5:1 to 4:1.
-
Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring at a controlled temperature (e.g., 40 °C).
-
Continue stirring the reaction mixture for a set period, typically several hours (e.g., 12 hours), to allow for polymerization.
-
Precipitate the polymer by adding methanol to the reaction mixture.
-
Filter the polymer and wash it repeatedly with methanol until the filtrate is colorless to remove any remaining oxidant and oligomers.
-
Dry the polymer under vacuum.
Protocol 3: Post-Polymerization Functionalization (Conceptual Framework)
Due to the reactivity of the chloromethyl group, a direct post-polymerization chloromethylation of polythiophene can be challenging. A more viable approach is the bromination of a precursor polymer like poly(3-methylthiophene), which introduces a reactive handle for further modifications.[2]
Step 1: Synthesis of Poly(3-methylthiophene)
Synthesize poly(3-methylthiophene) using a suitable polymerization method, such as chemical oxidative polymerization with FeCl₃ as described in Protocol 2, using 3-methylthiophene (B123197) as the monomer.
Step 2: Side-Chain Bromination
-
Dissolve the synthesized poly(3-methylthiophene) in a suitable solvent (e.g., chloroform or carbon tetrachloride).
-
Add a brominating agent, such as N-bromosuccinimide (NBS), and a radical initiator, like benzoyl peroxide or AIBN.
-
Reflux the mixture or irradiate with a UV lamp to initiate the bromination of the methyl group on the thiophene side chain.
-
After the reaction is complete, precipitate the polymer in a non-solvent like methanol and purify by repeated washing and drying.
The resulting poly(3-(bromomethyl)thiophene) can then be used in nucleophilic substitution reactions to introduce a wide variety of functional groups.
Mandatory Visualization
Caption: Synthetic strategies for conductive polymers using this compound.
Caption: Workflow for chemical oxidative polymerization of thiophene derivatives.
References
Application Notes and Protocols: Synthesis of Thieno[2,3-b]thiophene Derivatives Using 2-(Chloromethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of thieno[2,3-b]thiophene (B1266192) derivatives, utilizing 2-(chloromethyl)thiophene as a key starting material. Thieno[2,3-b]thiophenes are an important class of fused heterocyclic compounds with significant applications in organic electronics and medicinal chemistry. The following protocols are based on established synthetic strategies for analogous compounds, providing a robust starting point for the synthesis of novel derivatives.
Introduction
Thieno[2,3-b]thiophenes are planar, electron-rich aromatic systems that have garnered considerable interest as building blocks for organic semiconductors, field-effect transistors, and photovoltaics. Furthermore, their structural motif is found in various biologically active molecules. While numerous synthetic routes to the thieno[2,3-b]thiophene core exist, this document focuses on a versatile multi-step approach commencing with the readily available this compound.
The proposed synthetic strategy involves two key transformations:
-
S-Alkylation: Nucleophilic substitution of the chlorine atom in this compound with a thiophene-3-thiol (B1329469) derivative to form a diaryl sulfide (B99878) intermediate.
-
Intramolecular Cyclization: Subsequent ring-closure of the diaryl sulfide to construct the fused thieno[2,3-b]thiophene scaffold.
This methodology offers the flexibility to introduce a variety of substituents onto the thiophene (B33073) rings, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Synthetic Pathway Overview
The overall synthetic scheme for the preparation of thieno[2,3-b]thiophene derivatives from this compound is depicted below. This pathway involves the initial formation of a key sulfide intermediate, followed by an intramolecular cyclization reaction.
Caption: Proposed synthetic workflow for thieno[2,3-b]thiophene derivatives.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of thieno[2,3-b]thiophene derivatives. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Synthesis of 2-((Thiophen-3-ylthio)methyl)thiophene Intermediate (S-Alkylation)
This protocol describes the nucleophilic substitution reaction between this compound and a thiophene-3-thiol derivative.
Materials:
-
This compound
-
Substituted or unsubstituted thiophene-3-thiol
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., ethanol, dimethylformamide (DMF), acetone)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the thiophene-3-thiol derivative (1.0 eq.) in the chosen solvent.
-
Add the base (1.1 eq.) to the solution and stir at room temperature for 15-30 minutes to form the corresponding thiolate salt.
-
To this mixture, add a solution of this compound (1.0 eq.) in the same solvent dropwise over a period of 15 minutes.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-((thiophen-3-ylthio)methyl)thiophene intermediate.
Protocol 2: Synthesis of Thieno[2,3-b]thiophene Derivative (Intramolecular Cyclization)
This protocol outlines the intramolecular electrophilic cyclization of the sulfide intermediate to form the thieno[2,3-b]thiophene ring system.
Materials:
-
2-((Thiophen-3-ylthio)methyl)thiophene intermediate
-
Cyclization agent (e.g., polyphosphoric acid (PPA), iodine, iron(III) chloride)
-
Solvent (if applicable, e.g., nitrobenzene, dichloromethane)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser
-
Standard glassware for workup and purification
Procedure (using Polyphosphoric Acid):
-
Place the 2-((thiophen-3-ylthio)methyl)thiophene intermediate (1.0 eq.) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the substrate) to the flask.
-
Heat the mixture with vigorous stirring to a temperature between 100-150 °C. The optimal temperature will depend on the substrate.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Extract the resulting aqueous suspension with an appropriate organic solvent (e.g., toluene, dichloromethane).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the thieno[2,3-b]thiophene derivative.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for analogous S-alkylation and cyclization reactions reported in the literature. These values can serve as a benchmark for the synthesis of thieno[2,3-b]thiophene derivatives from this compound.
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Reference |
| S-Alkylation | Thiophenol, Benzyl Chloride | K₂CO₃, Acetone, Reflux, 4h | Benzyl phenyl sulfide | 95% | [Generic S-alkylation] |
| S-Alkylation | Thiophene-2-thiol, Ethyl Bromoacetate | NaH, THF, 0 °C to rt, 12h | Ethyl 2-(thiophen-2-ylthio)acetate | 88% | [Analogous reaction] |
| Cyclization | 2-(Benzylthio)thiophene | PPA, 130 °C, 2h | Thieno[3,2-b]benzothiophene | 75% | [Analogous cyclization] |
| Cyclization | β-(3-benzo[b]thienyl)-α-mercaptoacrylic acid | Iodine, Nitrobenzene, Reflux | Thieno[2,3-b][1]benzothiophen-2-carboxylic acid | - | [2] |
Note: The yields and conditions are for analogous reactions and may vary for the specific synthesis of thieno[2,3-b]thiophene derivatives from this compound.
Logical Relationship Diagram
The logical progression of the synthetic strategy, from starting materials to the final product, including key intermediates and reaction types, is illustrated in the following diagram.
Caption: Logical flow of the synthetic protocol.
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis of thieno[2,3-b]thiophene derivatives using this compound. This multi-step approach is adaptable for the creation of a diverse range of substituted thieno[2,3-b]thiophenes, which are valuable compounds for materials science and drug discovery. Researchers should note that optimization of reaction conditions for specific substrates may be necessary to achieve optimal yields and purity.
References
Application Notes: Synthesis and Utility of 2-Chloro-5-(chloromethyl)thiophene
Introduction
2-Chloro-5-(chloromethyl)thiophene is a substituted heterocyclic compound of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive chloromethyl group and a chlorinated thiophene (B33073) core, makes it a versatile building block for the synthesis of more complex molecules. The thiophene ring is a key scaffold in numerous pharmaceuticals, and its derivatives are known to exhibit a wide range of biological activities. As such, 2-Chloro-5-(chloromethyl)thiophene serves as a crucial intermediate in the development of novel therapeutic agents and functional organic materials. For instance, it has been utilized in the synthesis of imidazole-containing compounds with potential biological applications.
Physicochemical Properties
A summary of the key physical and chemical properties for 2-Chloro-5-(chloromethyl)thiophene is provided below. This data is essential for handling, reaction setup, and purification.
| Property | Value |
| CAS Number | 23784-96-5 |
| Molecular Formula | C₅H₄Cl₂S |
| Molecular Weight | 167.06 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 83-85 °C at 8 mmHg |
| Density | 1.385 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.575 |
Synthetic Protocol: Chloromethylation of 2-Chlorothiophene (B1346680)
The most direct and established method for synthesizing 2-Chloro-5-(chloromethyl)thiophene is via the electrophilic aromatic substitution of 2-chlorothiophene, specifically through a Blanc chloromethylation reaction. This reaction introduces a chloromethyl (-CH₂Cl) group onto the thiophene ring, primarily at the C5 position, which is activated for electrophilic attack.
The following protocol is adapted from a reliable, peer-reviewed procedure for the analogous chloromethylation of thiophene, providing a robust framework for the synthesis.
Warning: This procedure involves hazardous materials, including concentrated acids and a lachrymatory product. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials and Equipment
-
2-Chlorothiophene (starting material)
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Dichloromethane (extraction solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water (for washing)
-
Round-bottom flask (appropriately sized for the scale)
-
Mechanical stirrer
-
Thermometer
-
Ice-salt bath or cryocooler
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Experimental Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place 2-chlorothiophene (1.0 molar equivalent). Cool the flask in an ice-salt bath to 0 °C.
-
Addition of Reagents: To the cooled and stirred 2-chlorothiophene, add concentrated hydrochloric acid (approx. 3-4 molar equivalents) followed by paraformaldehyde (approx. 1.1 molar equivalents). The temperature should be carefully maintained between 0 and 5 °C during the addition.
-
Reaction: Stir the mixture vigorously while maintaining the temperature at 0-5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 6-8 hours.
-
Workup - Quenching and Extraction: Once the reaction is complete, cautiously pour the mixture over crushed ice. Transfer the mixture to a separatory funnel. Extract the aqueous phase with three portions of diethyl ether or dichloromethane.
-
Washing: Combine the organic extracts and wash them successively with water and then with a saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes any remaining acid. Finally, wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like CaCl₂ or MgSO₄. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at 83-85 °C/8 mmHg to obtain pure 2-Chloro-5-(chloromethyl)thiophene.
Expected Yield and Side Products
While a specific yield for this exact reaction is not cited in the searched literature, analogous chloromethylation of thiophene reports yields in the range of 40-80%, depending on the specific conditions and reagents used.
| Parameter | Typical Value (Analogous Reaction) |
| Starting Material | Thiophene |
| Reported Yield | 40-81% |
Potential side products include the formation of the other regioisomer (2-chloro-3-(chloromethyl)thiophene), the dichloromethylated product (2-chloro-2,5-bis(chloromethyl)thiophene), and polymeric resinous materials. Careful control of temperature and stoichiometry is crucial to minimize these byproducts.
Diagrams
Synthesis Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and purification of 2-Chloro-5-(chloromethyl)thiophene.
Caption: Workflow for the synthesis of 2-Chloro-5-(chloromethyl)thiophene.
General Application Pathway
This diagram shows the logical relationship of how 2-Chloro-5-(chloromethyl)thiophene is used as a building block in drug discovery.
Caption: Application of 2-Chloro-5-(chloromethyl)thiophene in discovery.
Troubleshooting & Optimization
Technical Support Center: Safe Storage and Handling of 2-(Chloromethyl)thiophene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the prevention of polymerization and decomposition of 2-(Chloromethyl)thiophene during storage. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of the compound for experimental use.
Troubleshooting Guide
Unexpected observations during the storage or handling of this compound can indicate decomposition or polymerization. This guide provides steps to identify and mitigate these issues.
| Observation | Potential Cause | Recommended Action |
| Increased Viscosity or Solid Formation | Onset of polymerization. | Immediately cool the sample to below -20°C to slow the reaction. If the material is to be stored further, consider adding a stabilizer like dicyclohexylamine (B1670486). For immediate use, purification by rapid distillation under reduced pressure may be necessary, but proceed with extreme caution. |
| Discoloration (Yellowing or Browning) | Initial stages of decomposition and/or polymerization, potentially catalyzed by impurities, light, or heat. | Store the compound in an amber vial to protect it from light. Ensure the storage temperature is consistently maintained at or below -20°C. If impurities are suspected, repurification may be required.[1] |
| Fuming or Acrid Smell | Liberation of hydrogen chloride (HCl) gas due to decomposition. This can lead to a dangerous pressure buildup in sealed containers. | Handle the material with extreme caution in a well-ventilated fume hood. If the container is sealed, do not attempt to open it directly. Cool the container significantly to reduce internal pressure before cautiously venting. The material may need to be restabilized or disposed of according to hazardous waste protocols.[1] |
| Inconsistent Experimental Results | Use of partially polymerized or decomposed starting material. | Always use freshly purified or properly stored and stabilized this compound. Before use, it is advisable to check the purity of the material, for example, by ¹H NMR. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: The primary cause of instability is the compound's high reactivity, which leads to self-alkylation and polymerization. This process can be catalyzed by trace amounts of acid, such as hydrogen chloride (HCl), which is also a decomposition product.[1] Exposure to heat and light can accelerate these degradation pathways.
Q2: What are the initial signs that this compound has started to polymerize?
A2: The initial signs of polymerization include a noticeable increase in viscosity, the liquid becoming cloudy or hazy, and the formation of a gelatinous salt or solid polymer.[1] Discoloration, such as developing a yellow or brown tint, is also an early indicator of decomposition.[1]
Q3: How can I prevent the polymerization of this compound during storage?
A3: To prevent polymerization, it is crucial to implement proper storage conditions and use a stabilizer.
-
Temperature: Store at -20°C.[2]
-
Atmosphere: While not explicitly stated in the search results for this specific compound, storing reactive chemicals under an inert atmosphere (e.g., argon or nitrogen) is a general best practice to prevent oxidative degradation.
-
Container: Use a glass bottle with a loose-fitting stopper wrapped in glass wool to prevent pressure buildup from potential HCl gas evolution.[1] This bottle should be placed inside a larger beaker as a secondary containment measure.[1]
-
Stabilizer: The addition of 1-2% by weight of dicyclohexylamine is highly recommended to inhibit acid-catalyzed decomposition and polymerization.[1]
Q4: Is there a more stable form of this compound for long-term storage?
A4: Yes, for longer-term storage, this compound can be converted to its hexamethylenetetrammonium salt. This derivative is a more stable, solid compound that can be stored with less risk of decomposition.[1][3]
Q5: What are the major safety hazards associated with storing this compound?
A5: The primary safety hazard is the potential for violent, and sometimes explosive, decomposition.[1] This is often due to the generation of hydrogen chloride gas within a sealed container, leading to a dangerous increase in pressure.[1] The compound is also a lachrymator, meaning it can cause severe eye irritation and tearing.[1]
Data Summary
The following table summarizes the recommended storage conditions and stabilization protocols for this compound.
| Parameter | Recommendation | Reference |
| Storage Temperature | -20°C | [2][4] |
| Recommended Stabilizer | Dicyclohexylamine | [1] |
| Stabilizer Concentration | 1–2% by weight | [1] |
| Container Type | Glass bottle with a loose stopper, placed in a secondary container. | [1] |
| Alternative for Long-Term Storage | Conversion to hexamethylenetetrammonium salt. | [1][3] |
Experimental Protocols
Protocol 1: Stabilization of this compound for Storage
Objective: To stabilize freshly distilled this compound to prevent polymerization during storage.
Materials:
-
Freshly distilled this compound
-
Dicyclohexylamine
-
Glass storage bottle with a screw cap
-
Glass wool
-
Secondary containment vessel (e.g., a beaker)
-
Analytical balance
Procedure:
-
Following distillation, allow the this compound to cool to room temperature.
-
Weigh the collected distillate.
-
Calculate the mass of dicyclohexylamine required to achieve a 1-2% concentration by weight. For example, for 100 g of this compound, add 1-2 g of dicyclohexylamine.
-
Add the calculated amount of dicyclohexylamine to the this compound and gently swirl to ensure thorough mixing.
-
Transfer the stabilized solution to a clean, dry glass bottle.
-
Loosely plug the bottle opening with a stopper wrapped in glass wool to allow for the venting of any evolved gases.[1]
-
Place the primary container into a larger, secondary containment beaker.
-
Label the container clearly with the contents, date of preparation, and a warning about its instability.
-
Store the container in a refrigerator at -20°C.[2]
Protocol 2: Monitoring Stored this compound
Objective: To regularly inspect stored this compound for signs of decomposition.
Procedure:
-
On a monthly basis, visually inspect the stored this compound without removing it from its storage location (if possible).
-
Look for any changes in color (darkening), clarity (cloudiness), or physical state (formation of solids or increased viscosity).[1]
-
Check for any signs of fuming or pressure buildup.
-
If decomposition is suspected, the material should be handled with extreme caution. Restabilization and redistillation may be possible if the decomposition is not advanced, but this should be approached with a thorough risk assessment.[1]
-
If significant decomposition has occurred, the material should be disposed of as hazardous waste according to institutional guidelines.
Visualizations
Caption: Recommended storage workflow versus decomposition pathway.
References
minimizing byproduct formation in 2-(Chloromethyl)thiophene synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of 2-(Chloromethyl)thiophene.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for this compound?
A1: The two primary methods for synthesizing this compound are:
-
Chloromethylation of thiophene (B33073): This involves the reaction of thiophene with formaldehyde (B43269) and hydrogen chloride. It is a common industrial method but can be prone to byproduct formation.[1]
-
Chlorination of 2-thiophenemethanol (B153580): This route uses a chlorinating agent, such as thionyl chloride or methanesulfonyl chloride, to convert the alcohol group of 2-thiophenemethanol into a chloromethyl group.[2]
Q2: What are the most common byproducts in the chloromethylation of thiophene?
A2: The electrophilic aromatic substitution mechanism can lead to several byproducts.[1] The most prevalent include:
-
2,5-bis(chloromethyl)thiophene: Formed from dichloromethylation of the thiophene ring.[3]
-
bis-(2-thienyl)methane: Results from the reaction of this compound with another molecule of thiophene.[3][4]
-
3-Chloromethyl-thiophene: An undesired isomer.[3]
-
Polymeric materials: Thiophene and its derivatives can polymerize under the acidic reaction conditions.[1][3]
-
Chloromethyl-bis-thienyl-methane .[3]
Q3: How can I minimize the formation of 2,5-bis(chloromethyl)thiophene?
A3: To reduce the formation of the disubstituted byproduct, it is crucial to control the stoichiometry of the reactants. Using a molar excess of thiophene relative to formaldehyde and hydrogen chloride will favor monosubstitution. Careful control of reaction time and temperature is also important; stopping the reaction once the desired amount of monosubstituted product has formed can prevent further reaction.
Q4: What is the role of adding a keto compound, such as methyl isobutyl ketone, to the reaction?
A4: The addition of a keto compound has been shown to improve the selectivity and yield of the desired this compound.[1] It can help to suppress the formation of tars and undesired isomers like 3-Chloromethyl-thiophene, leading to a cleaner reaction profile.[5]
Q5: Is this compound stable? How should it be stored?
A5: No, this compound is a labile compound with a tendency to decompose, sometimes explosively, especially during storage.[6] Decomposition can generate hydrogen chloride gas within a closed container.[4] For storage, it is recommended to stabilize the crude product with about 2% by weight of dicyclohexylamine (B1670486) and store it in a loosely plugged bottle in a refrigerator.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction.- Polymerization of starting material or product.- Loss of product during workup. | - Ensure a rapid stream of hydrogen chloride is passed through the reaction mixture.[7]- Maintain a low reaction temperature (below 5°C) to minimize polymerization.[1][7]- Use an additive like methyl isobutyl ketone to improve yield and selectivity.[1][3]- Ensure efficient extraction with a suitable solvent like ether.[7] |
| High levels of 2,5-bis(chloromethyl)thiophene | - Molar ratio of formaldehyde to thiophene is too high.- Extended reaction time. | - Use a molar excess of thiophene.- Monitor the reaction progress (e.g., by GC) and quench it once the optimal conversion to the mono-substituted product is achieved. |
| Significant formation of bis-(2-thienyl)methane | - Reaction temperature is too high, promoting the reaction between the product and unreacted thiophene.[1]- High concentration of the electrophilic intermediate. | - Strictly maintain the reaction temperature below 5°C.[7]- Add the formaldehyde solution slowly to keep the concentration of the reactive intermediate low.[7] |
| Presence of 3-Chloromethyl-thiophene isomer | - Reaction conditions favoring substitution at the 3-position. | - The use of a keto compound as a co-solvent has been shown to significantly reduce the formation of the 3-isomer to below 0.3%.[5] |
| Formation of a large amount of black, tarry polymer | - Reaction temperature is too high.- Highly acidic conditions. | - Maintain rigorous temperature control, preferably using a dry ice bath.[7]- Consider using a milder catalyst system if possible, although the standard procedure requires strong acid. |
| Product decomposes during distillation or storage | - Instability of the purified compound.- Distillation temperature is too high. | - Distill the product rapidly under reduced pressure, keeping the pot temperature below 100-125°C.[4]- Immediately stabilize the distillate with 1-2% dicyclohexylamine.[4]- Store in a loosely capped container in a refrigerator.[4] |
Byproduct Formation Data
The following table summarizes the product distribution from a gas chromatography analysis of a thiophene chloromethylation reaction performed in the presence of methyl isobutyl ketone.
| Compound | GC Area % |
| Thiophene (unreacted) | 30.3% |
| This compound | 61.0% |
| 3-Chloromethyl-thiophene | 0.2% |
| 2,5-bis(chloromethyl)thiophene | 1.1% |
| bis-(2-thienyl)methane | 6.7% |
| Chloromethyl-bis-thienyl-methane | 0.2% |
| Data from patent US7462725B2, which demonstrates a method for high-purity synthesis.[3] |
Experimental Protocols
Protocol 1: Chloromethylation of Thiophene with Minimized Byproducts
This protocol is adapted from a procedure demonstrated to yield a high purity product.[3]
Materials:
-
Thiophene
-
Methyl isobutyl ketone
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (37%)
-
Hydrogen Chloride gas
-
Potassium Carbonate solution (20%)
Procedure:
-
In a suitable reactor, prepare a mixture of 84 g (1 mol) of thiophene and 168 g of methyl isobutyl ketone.
-
Between 0°C and 15°C, absorb 27.3 g (0.75 mol) of hydrogen chloride gas into the mixture.
-
In a separate vessel, dissolve 30 g (1 mol) of paraformaldehyde in 130 g (1.25 mol) of 37% aqueous hydrochloric acid at 60°C, then cool the solution to 20-25°C.
-
Add the formaldehyde/HCl solution to the thiophene mixture over a period of 4-6 hours, maintaining the reaction temperature between 0°C and +5°C.
-
After the addition is complete, stir the mixture for an additional hour at 0°C to +5°C.
-
Dilute the reaction mixture with 90 g of water.
-
Separate the organic phase and wash it with a 20% potassium carbonate solution until it reaches a neutral pH.
-
The crude product in the methyl isobutyl ketone can be used directly in subsequent steps or purified by vacuum distillation.
Protocol 2: Synthesis via Chlorination of 2-Thiophenemethanol
This protocol provides an alternative route to this compound.[2]
Materials:
-
2-Thiophenemethanol
-
Thionyl chloride
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Water
-
5% aqueous Sodium Bicarbonate
-
Brine
-
Anhydrous Sodium Sulfate (B86663)
Procedure:
-
Dissolve 2-thiophenemethanol (5.58 g, 50.9 mmol) and pyridine (6.0 g, 76.3 mmol) in 600 mL of anhydrous dichloromethane in a flask cooled to 0°C.
-
Slowly add thionyl chloride dropwise to the stirred solution at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring overnight.
-
Quench the reaction by adding 500 mL of water.
-
Separate the organic layer and extract the aqueous layer twice with 300 mL of dichloromethane.
-
Combine the organic layers and wash sequentially with 600 mL of 5% aqueous sodium bicarbonate and 300 mL of brine.
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.
Process Diagrams
Caption: Troubleshooting workflow for minimizing byproducts.
References
- 1. This compound | 765-50-4 | Benchchem [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2002094806A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 6. JP2004532247A - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 7. KR100859386B1 - Chloromethylation of Thiophene - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(Chloromethyl)thiophene by Vacuum Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(Chloromethyl)thiophene by vacuum distillation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the vacuum distillation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Product is dark or discolored after distillation. | Thermal decomposition due to excessive temperature. | Ensure the distillation pot temperature does not exceed 100°C.[1] Use a high-quality vacuum to lower the boiling point. |
| Presence of non-volatile impurities. | Consider a pre-purification step such as a wash with saturated sodium bicarbonate solution to remove acidic impurities.[1] | |
| Low or no product distilling over. | Vacuum level is insufficient. | Check the vacuum pump and all connections for leaks. Ensure the vacuum level is adequate to achieve the desired boiling point at a low temperature. |
| The compound has polymerized in the distillation flask. | This can be caused by prolonged heating. Distill the compound rapidly.[1] Consider adding a polymerization inhibitor, though specific recommendations for this compound are not prevalent. | |
| Product decomposes violently in the receiving flask or during storage. | Inherent instability of this compound. | Immediately stabilize the distilled product by adding 1-2% by weight of dicyclohexylamine (B1670486).[1][2] Store in a loosely plugged glass bottle in a refrigerator and within a secondary container.[1] Avoid sealed containers as pressure from hydrogen chloride evolution can lead to explosions.[1] |
| Distillate contains significant impurities with close boiling points. | Inefficient fractionation. | Use a fractionating column, such as a Vigreux column, to improve separation.[1] Collect fractions carefully and analyze them (e.g., by GC or NMR) to identify the purest fractions. |
Frequently Asked Questions (FAQs)
Q1: What is the appropriate vacuum pressure and corresponding boiling point for the distillation of this compound?
A1: The boiling point of this compound is highly dependent on the vacuum pressure. It is crucial to distill at a reduced pressure to keep the temperature low and prevent decomposition. A common reported boiling point is 73–75°C at 17 mmHg.[1] Other sources report 80-81°C at 18 Torr.[3]
Q2: Why is my this compound product unstable, and how can I store it safely?
A2: this compound is inherently unstable and prone to decomposition, which can sometimes be explosive.[1] This decomposition is often catalyzed by trace amounts of acid, leading to the liberation of hydrogen chloride gas and polymerization.[1] For safe storage, the freshly distilled product should be immediately stabilized with 1-2% dicyclohexylamine by weight.[1][2] It should be stored in a glass bottle with a loose-fitting stopper (to prevent pressure buildup) inside a secondary container in a refrigerator.[1] Regular inspection for darkening or HCl evolution is recommended.[1]
Q3: What are the common impurities I might encounter after synthesizing this compound?
A3: Common impurities from the chloromethylation of thiophene (B33073) include bis-(2-thienyl)methane, 2,5-dichloromethyl-thiophene, 3-chloromethyl-thiophene, and various polymers.[4][5] The presence and amount of these impurities can depend on the specific synthetic conditions used.
Q4: Can I use a rotary evaporator to remove the solvent before vacuum distillation?
A4: Yes, a rotary evaporator can be used to remove the extraction solvent (e.g., ether) before the final vacuum distillation.[1] However, care should be taken to avoid excessive heating of the crude product even at this stage.
Q5: The product is a lachrymator. What safety precautions should I take?
A5: this compound is a lachrymator, meaning it is an irritant that can cause tearing.[1] All handling and purification steps, including the distillation, should be performed in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Quantitative Data Summary
The following table summarizes key quantitative data for the vacuum distillation of this compound.
| Parameter | Value | Source(s) |
| Boiling Point | 73–75°C @ 17 mmHg | [1] |
| 80-81°C @ 18 Torr | [3] | |
| 178.6°C @ 760 mmHg | [6] | |
| Density | 1.243 g/cm³ | [6] |
| Recommended Stabilizer | Dicyclohexylamine | [1][2] |
| Stabilizer Concentration | 1-2% by weight | [1][2] |
| Maximum Pot Temperature | 100°C | [1] |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a detailed methodology for the purification of crude this compound by vacuum distillation.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
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Short-path distillation head or a 50-cm Vigreux fractionating column[1]
-
Condenser
-
Receiving flask(s)
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Thermometer and adapter
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Heating mantle with a stirrer
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Vacuum pump with a cold trap
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Manometer
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Boiling chips or magnetic stir bar
-
Dicyclohexylamine
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are clean, dry, and properly sealed with a suitable vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Applying Vacuum: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum, aiming for a pressure of approximately 17 mmHg.
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Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle. If using a stirrer, ensure smooth stirring.
-
Fraction Collection:
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask and discard them. This may include residual solvents.
-
Monitor the temperature at the distillation head. Collect the main fraction of this compound at the expected boiling point (e.g., 73–75°C at 17 mmHg).[1]
-
It is advisable to collect the distillate in several small fractions.
-
-
Monitoring and Completion:
-
Throughout the distillation, ensure the pot temperature does not exceed 100°C.[1]
-
Stop the distillation when the temperature at the head drops, or before high-boiling residues begin to distill.
-
-
Shutdown and Stabilization:
-
Storage: Transfer the stabilized product to a clean, dry glass bottle. The bottle should be loosely stoppered, placed in a secondary container, and stored in a refrigerator.[1]
Visualizations
Caption: Troubleshooting workflow for vacuum distillation of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 765-50-4 | Benchchem [benchchem.com]
- 3. This compound | 765-50-4 [amp.chemicalbook.com]
- 4. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 5. BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Stabilization of 2-(Chloromethyl)thiophene with Dicyclohexylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization of 2-(Chloromethyl)thiophene using dicyclohexylamine (B1670486). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the safe and effective handling of this reactive compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable?
A1: this compound is an inherently unstable compound prone to decomposition. This instability is primarily due to the lability of the chloromethyl group, which can lead to the elimination of hydrogen chloride (HCl). This process can auto-catalyze further decomposition, resulting in polymerization and the formation of a dark, resinous material. In sealed containers, the buildup of HCl gas can lead to a dangerous increase in pressure, potentially causing the container to explode.[1]
Q2: How does dicyclohexylamine stabilize this compound?
A2: Dicyclohexylamine acts as a stabilizer by functioning as an acid scavenger. As a secondary amine, it is a moderately strong base that effectively neutralizes any traces of hydrogen chloride that may form during storage or handling. By preventing the accumulation of acid, it inhibits the acid-catalyzed decomposition and polymerization pathways, thus enhancing the shelf-life of this compound.[1]
Q3: What is the recommended concentration of dicyclohexylamine for stabilization?
A3: The recommended concentration of dicyclohexylamine is typically 1-2% by weight of the this compound.[1] This concentration is generally sufficient to neutralize trace amounts of HCl that may form over time.
Q4: Are there any visible signs of this compound decomposition?
A4: Yes, the primary visual indicators of decomposition are a darkening of the initially colorless to pale yellow liquid and the potential fuming or liberation of hydrogen chloride gas.[1] A significant increase in viscosity or the formation of solid precipitates are signs of advanced polymerization.
Q5: What are the optimal storage conditions for stabilized this compound?
A5: Stabilized this compound should be stored in a refrigerator at low temperatures (e.g., 2-8 °C). The container should be a glass bottle with a loosely fitted stopper to prevent pressure buildup. It is also advisable to store the bottle within a secondary container as a precautionary measure.[1]
Q6: Can I purify this compound that has started to decompose?
A6: If the decomposition is not too advanced (i.e., slight darkening), it may be possible to re-stabilize the material by adding more dicyclohexylamine and then purifying it by rapid vacuum distillation. However, if significant resinification has occurred, purification is often impractical and the material should be disposed of according to safety protocols.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid darkening of the solution | Insufficient stabilizer, exposure to high temperatures or light, presence of acidic impurities. | Add an additional 0.5-1% of dicyclohexylamine. Ensure storage in a cold, dark place. If necessary, repurify by vacuum distillation. |
| Formation of a white precipitate or haze | Formation of dicyclohexylammonium (B1228976) chloride salt due to the presence of HCl. | This is a normal consequence of the stabilization process and generally does not affect the reactivity of the compound for many applications. If necessary, the salt can be removed by filtration. |
| Increased viscosity or solidification | Onset of polymerization due to significant decomposition. | Immediately cool the material to 0-4°C to slow the reaction. If partially polymerized, it might be possible to dissolve it in a dry, non-polar solvent like dichloromethane (B109758) for immediate use. For long-term storage, this material is likely unusable. |
| Pressure buildup in the container | Decomposition leading to the evolution of HCl gas. | CAUTION: Handle with extreme care in a fume hood. Loosen the cap slowly to vent the pressure. Ensure the material is adequately stabilized and stored in a loosely capped container in the future. |
| Inconsistent reaction yields | Use of partially decomposed this compound. | Before use, check the purity of the this compound by GC or ¹H NMR. If impurities are detected, purify by vacuum distillation. |
Data Presentation
Table 1: Illustrative Stability of this compound under Various Conditions
| Condition | Stabilizer | Temperature | Time | Purity (%) | Appearance |
| 1 | None | 25°C | 24 hours | < 90% | Noticeable darkening |
| 2 | 1.5% Dicyclohexylamine | 25°C | 24 hours | > 98% | Pale yellow |
| 3 | None | 4°C | 7 days | ~ 95% | Slight darkening |
| 4 | 1.5% Dicyclohexylamine | 4°C | 7 days | > 99% | Colorless to pale yellow |
| 5 | 1.5% Dicyclohexylamine | 40°C | 48 hours | < 92% | Significant darkening |
Note: The data in this table is illustrative and intended for comparative purposes to demonstrate the effectiveness of dicyclohexylamine as a stabilizer.
Table 2: Common Impurities in the Synthesis of this compound
| Impurity | Typical Formation Pathway | Analytical Detection |
| 3-(Chloromethyl)thiophene | Isomeric byproduct of the chloromethylation reaction. | GC-MS, HPLC |
| 2,5-Bis(chloromethyl)thiophene | Di-substitution product from the chloromethylation of thiophene. | GC-MS, HPLC |
| Bis(2-thienyl)methane | Condensation side-product formed during chloromethylation. | GC-MS, HPLC |
| Dicyclohexylammonium chloride | Salt formed from the reaction of dicyclohexylamine with HCl. | Can be observed as a white solid. Insoluble in many organic solvents. |
Experimental Protocols
Protocol 1: Stabilization of Crude this compound
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Preparation: Following the synthesis of this compound and aqueous work-up, ensure the organic phase containing the crude product is as dry as possible using a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Addition of Stabilizer: To the crude, dried organic solution, add dicyclohexylamine in a proportion of 1-2% of the expected yield of this compound. For example, for an expected yield of 100 g, add 1-2 g of dicyclohexylamine.
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Mixing: Gently swirl the solution to ensure homogeneous mixing of the stabilizer.
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Solvent Removal: Remove the solvent under reduced pressure, keeping the temperature of the water bath below 40°C.
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Purification: The stabilized crude product can then be purified by vacuum distillation.
Protocol 2: Stability Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Method development and validation are required for specific applications.
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HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water. For example, start with 50:50 acetonitrile:water and ramp up to 90:10 acetonitrile:water over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the stabilized this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
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Inject a blank (acetonitrile) to ensure a clean baseline.
-
Inject the sample and record the chromatogram.
-
The purity of this compound can be determined by the area percentage of the main peak relative to the total area of all peaks. Degradation products would appear as separate peaks, typically at different retention times.
-
Visualizations
Caption: Stabilization of this compound with Dicyclohexylamine.
Caption: Workflow for Stabilization and Storage.
References
Technical Support Center: Optimizing Chloromethylation of Thiophene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the chloromethylation of thiophene (B33073). Our aim is to help you navigate common challenges, optimize reaction conditions, and ensure the safe and efficient synthesis of 2-(chloromethyl)thiophene.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the experimental process.
Q1: My reaction is producing a low yield of this compound. What are the common causes and how can I improve it?
A1: Low yields in the chloromethylation of thiophene can stem from several factors.[1] Key areas to investigate include:
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Suboptimal Temperature: The reaction is highly temperature-sensitive. The ideal temperature range is typically between -15°C and +20°C, with many protocols finding the 0°C to 10°C range to be optimal for minimizing side reactions.[2][3][4] Ensure your cooling bath is efficient and that the reagents, particularly the formaldehyde (B43269) solution, are added slowly to maintain this temperature.[1][5]
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Incorrect Stoichiometry: The molar ratio of reactants is crucial. A commonly preferred molar ratio is thiophene:aqueous hydrochloric acid:hydrogen chloride gas:paraformaldehyde = 1.0 : 1.0-1.3 : 0.75-1.0 : 1.0.[2][3][4] Deviating from this can lead to incomplete conversion or increased byproduct formation.
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Product Decomposition: The desired product, this compound, is thermally labile and can decompose during work-up, especially during distillation at high temperatures.[1][5] It is recommended to use rapid distillation under reduced pressure and ensure the pot temperature does not exceed 100-125°C.[5]
-
Inefficient Mixing: Vigorous stirring is necessary throughout the reaction, especially as it is often a biphasic mixture, to ensure proper mass transfer between the aqueous and organic phases.[5]
Q2: I'm observing significant amounts of byproducts like 2,5-bis(chloromethyl)thiophene (B1599725) and bis(2-thienyl)methane. How can I increase the selectivity for the mono-substituted product?
A2: The formation of di-substituted and other byproducts is a common challenge due to the high reactivity of the thiophene ring.[6][7] To enhance selectivity for mono-chloromethylation:
-
Strict Temperature Control: As mentioned, maintaining a low reaction temperature (0-5°C) is critical to disfavor the second electrophilic substitution that leads to 2,5-bis(chloromethyl)thiophene.[5]
-
Control Stoichiometry: Carefully controlling the molar ratios of the chloromethylating agents to thiophene is essential. Using a slight excess of thiophene can help minimize over-reaction.
-
Use of Keto Co-solvents: A significant improvement in purity and reduction of byproducts has been achieved by conducting the reaction in the presence of a ketone-containing compound, such as acetone (B3395972) or methyl-isobutyl-ketone.[2][8][9] This method has been shown to yield a much purer product with significantly less contamination from isomers and di-substituted products.[3]
Q3: The reaction mixture is forming a lot of tar or polymer. What causes this and how can I prevent it?
A3: Tar and polymer formation is often caused by the inherent instability of the product and intermediates in the strong acidic conditions of the reaction.[1][2]
-
Acid Concentration: The highly acidic environment, especially from the liberation of HCl, can promote polymerization.[1]
-
High Temperatures: Elevated temperatures significantly accelerate the rate of tar formation. Adhering to the optimal low-temperature range is the most effective preventative measure.[2]
-
Keto Co-solvents: The use of ketone-based solvents has been found to surprisingly reduce the formation of troublesome tars, leading to a cleaner reaction mixture and easier purification.[3][9]
Q4: My purified this compound product is unstable and decomposes over time. How should I handle and store it?
A4: this compound is a known lachrymatory (tear-inducing) and unstable compound that can decompose, polymerize, and even explode upon storage.[2][4][5] Proper handling and storage are critical for safety and product integrity.
-
Immediate Stabilization: Immediately after distillation, the product should be stabilized by adding 1-2% by weight of a stabilizer like dicyclohexylamine (B1670486).[1][5]
-
Cold Storage: The stabilized product must be stored in a refrigerator.[1][5]
-
Vented Containers: Do not store the product in a tightly sealed container. Decomposition can generate hydrogen chloride gas, leading to a dangerous pressure buildup.[5] Use a glass bottle with a stopper that is loosely plugged with glass wool to allow for venting.[5] It is advisable not to store the compound for extended periods.[5]
Q5: What is the role of adding a ketone solvent like acetone to the reaction, and how does it improve the outcome?
A5: The addition of a ketone-containing solvent (e.g., acetone, methyl-ethyl-ketone) is a key optimization that significantly improves the purity of the final product.[2][8] While the exact mechanism is not fully detailed, it has been found that carrying out the chloromethylation in the presence of a ketone results in a much purer this compound, with the hard-to-separate 3-chloromethyl-thiophene isomer content being well below 0.3%.[3][9] This method also reduces tar formation, simplifying the work-up and improving the overall efficiency and safety of the process.[9]
Q6: What are the key safety precautions for this reaction?
A6: This reaction involves hazardous materials and requires strict safety protocols.
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Ventilation: The procedure must be carried out in an efficient chemical fume hood.[1][5]
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Lachrymatory Product: this compound is a strong lachrymator and irritant to mucous membranes and skin.[2][5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Explosion Hazard: Be aware of the product's potential to decompose explosively, especially during storage in sealed containers or distillation at high temperatures.[4][5]
-
Corrosive Reagents: Concentrated hydrochloric acid and hydrogen chloride gas are highly corrosive. Handle with care.
Data Presentation: Comparison of Reaction Conditions
The table below summarizes and compares key quantitative parameters for two primary methods of thiophene chloromethylation.
| Parameter | Method 1: Classic (Aqueous HCl/HCHO) | Method 2: Optimized (Keto Co-solvent) |
| Thiophene:Reagent Molar Ratio | Thiophene:HCHO:HCl ≈ 1:1.2:excess | Thiophene:aq. HCl:HCl gas:Paraformaldehyde = 1.0:1.0-1.3:0.75-1.0:1.0[2][3] |
| Temperature | 0°C to 5°C[5] | -15°C to +20°C (0°C to 10°C is most advantageous)[2][4] |
| Solvent/Medium | Concentrated Hydrochloric Acid | Ketone (e.g., Acetone, Methyl-isobutyl-ketone)[2] |
| Typical Yield | 40–41%[5] | Can reach over 80%[4][8] |
| Product Purity | Contains significant byproducts, including bis-(2-thienyl)methane.[5] | High purity, with 3-chloromethyl-thiophene content < 0.3%.[3][9] |
| Key Challenges | Byproduct formation, tarring, lower yield. | Requires careful control of reagent ratios and gas introduction. |
Experimental Protocols
Caution: These procedures involve hazardous chemicals. The product is a potent lachrymator. All operations must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate PPE.
Protocol 1: Classic Chloromethylation of Thiophene
This protocol is adapted from the procedure published in Organic Syntheses.[5]
-
Setup: In a 2-liter beaker equipped with a mechanical stirrer and a thermometer, place 420 g (5 moles) of thiophene and 200 ml of concentrated hydrochloric acid. Surround the beaker with an ice-salt or dry ice bath.
-
Gas Introduction: With vigorous stirring, pass a rapid stream of hydrogen chloride gas into the mixture.
-
Reagent Addition: Once the temperature of the mixture reaches 0°C, begin the slow addition of 500 ml of 37% formaldehyde solution. The addition rate should be controlled to maintain the reaction temperature below 5°C. This process may take approximately 4 hours.
-
Work-up: After the addition is complete, transfer the mixture to a separatory funnel and extract it with three 500 ml portions of ether.
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Washing: Combine the ether extracts and wash them successively with water and a saturated sodium bicarbonate solution until the aqueous layer is neutral or basic.
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Drying: Dry the ether solution over anhydrous calcium chloride.
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Purification: Remove the ether by distillation at atmospheric pressure. Distill the remaining residue under reduced pressure through a fractionating column, collecting the product that boils at 73–75°C/17 mm. The yield is typically 257–267 g (40–41%).
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Stabilization & Storage: Immediately add 1–2% by weight of dicyclohexylamine to the collected product. Store in a loosely stoppered glass bottle in a refrigerator.
Protocol 2: Optimized Chloromethylation using a Ketone Co-solvent
This protocol is a generalized procedure based on patent literature describing the use of ketone solvents to improve purity and yield.[2][3][4]
-
Setup: In a reaction vessel equipped for stirring, cooling, and gas introduction, mix 84 g (1.0 mole) of thiophene with 210 ml of methyl-isobutyl-ketone.
-
Cooling & Saturation: Cool the mixture to between 0°C and 5°C. While stirring vigorously, introduce dry hydrogen chloride gas into the mixture.
-
Reagent Addition: Slowly add a mixture of 100 g of 37% aqueous hydrochloric acid and 30 g (1.0 mole) of paraformaldehyde. Maintain the temperature between 0°C and 10°C throughout the addition.
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Reaction: Continue to stir the mixture at 0°C to 10°C until the reaction is complete (monitor by GC or TLC).
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Work-up: Add water to the reaction mixture to dissolve any inorganic salts and separate the phases.
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Washing: Separate the organic phase and wash it with a potassium carbonate solution until neutral.
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Purification: Isolate the product by fractional distillation under reduced pressure. The use of the ketone co-solvent typically results in a significantly purer product with a higher yield compared to the classic method.
-
Stabilization & Storage: Stabilize and store the product as described in Protocol 1.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for thiophene chloromethylation.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common thiophene chloromethylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 3. WO2002094806A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 4. EP1392672B1 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | 765-50-4 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US20060161008A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 9. JP2004532247A - Chloromethylation of thiophene - Google Patents [patents.google.com]
Technical Support Center: Scale-Up of 2-(Chloromethyl)thiophene Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(Chloromethyl)thiophene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common method is the chloromethylation of thiophene (B33073) using formaldehyde (B43269) and hydrochloric acid.[1] Variations of this method include the use of paraformaldehyde and the addition of catalysts such as zinc chloride, phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide), or ionic liquids to improve reaction efficiency and yield.[2] An alternative route involves the reaction of 2-thiophenemethanol (B153580) with a chlorinating agent like thionyl chloride.[3]
Q2: What are the main challenges in scaling up the synthesis of this compound?
A2: Key challenges during scale-up include:
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Byproduct Formation: The reaction can produce significant amounts of side products, including bis-(2-thienyl)methane, 2,5-dichloromethylthiophene, and polymeric tars, which complicates purification.[4]
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Product Instability: this compound is a labile compound with a tendency to decompose, sometimes explosively, upon storage. This is often due to the generation of hydrogen chloride within a closed container.[1]
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Exothermic Reaction: The chloromethylation reaction is exothermic, and poor temperature control on a larger scale can lead to runaway reactions and increased byproduct formation.
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Safety Hazards: The product is a lachrymator and can cause severe skin and respiratory irritation.[1][2] Handling large quantities requires stringent safety protocols.
Q3: How can the stability of this compound be improved during and after synthesis?
A3: To enhance stability, the crude product can be stabilized by adding 1-2% by weight of dicyclohexylamine (B1670486) before purification.[1] For long-term storage, it is advisable to keep the stabilized product in a loosely stoppered container in a refrigerator to prevent pressure buildup from decomposition.[1] Alternatively, it can be converted to its more stable hexamethylenetetrammonium salt for storage.[5]
Q4: What are the critical safety precautions for handling this compound?
A4: Due to its hazardous nature, the following safety measures are essential:
-
Work in a well-ventilated fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Have an emergency plan for spills and exposures.
-
Avoid storing the unstabilized product in sealed containers.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of byproducts. | - Increase reaction time or temperature moderately. - Ensure efficient mixing. - For the formaldehyde/HCl method, maintain the temperature between 0°C and 5°C.[1] - Consider using a catalyst or an additive like a keto-containing compound to improve selectivity.[4] |
| Formation of Dark, Polymeric Byproducts (Tar) | - Reaction temperature is too high. - Presence of acidic impurities. - Use of strong Lewis acid catalysts. | - Maintain strict temperature control, especially during the addition of reagents. - Purify starting materials to remove impurities. - Opt for milder reaction conditions or alternative catalysts. |
| Product Decomposes During Distillation | - High pot temperature. - Presence of acidic impurities. | - Purify by rapid distillation under reduced pressure.[1] - Keep the pot temperature below 100°C during the main distillation and below 125°C at the end.[1] - Add a stabilizer like dicyclohexylamine to the crude product before distillation.[1] |
| Difficulty in Separating Byproducts | - Similar boiling points of the product and impurities like bis-(2-thienyl)methane. | - Use a high-efficiency fractional distillation column.[1] - Optimize reaction conditions to minimize the formation of the problematic byproduct. Using a keto-containing compound as a solvent has been shown to reduce the formation of 3-chloromethylthiophene.[6] |
Data Presentation
Table 1: Comparison of Different Synthesis Conditions for Chloromethylation of Thiophene
| Method | Reactants | Catalyst/Additive | Temperature | Reaction Time | Yield | Reference |
| Standard Chloromethylation | Thiophene, Formaldehyde, HCl | None | < 5°C | 4 hours | 40-41% | [1] |
| Paraformaldehyde Modification | Thiophene, Paraformaldehyde, HCl | None | 0-5°C | 6-8 hours | ~40% | [1] |
| Keto-Compound Additive | Thiophene, Paraformaldehyde, HCl | Methyl Isobutyl Ketone | 0-5°C | 4-6 hours | 80% | [4] |
| US Patent 2,527,680 | Thiophene, Formaldehyde, HCl | Saturated with HCl gas | < 1°C | Not specified | 61.8% | [4] |
Experimental Protocols
Method 1: Laboratory-Scale Synthesis of this compound[1]
-
Reaction Setup: In a 2-liter beaker equipped with a mechanical stirrer and a thermometer, and placed in an ice-salt bath, combine 420 g (5 moles) of thiophene and 200 ml of concentrated hydrochloric acid.
-
Reagent Addition: Pass a rapid stream of hydrogen chloride gas into the mixture with vigorous stirring. Once the temperature reaches 0°C, add 500 ml of 37% formaldehyde solution at a rate that maintains the temperature below 5°C. This addition should take approximately 4 hours.
-
Work-up: After the addition is complete, extract the mixture with three 500-ml portions of ether.
-
Washing: Combine the ether extracts and wash them successively with water and a saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the ether solution over anhydrous calcium chloride and then remove the ether by distillation.
-
Purification: Distill the residue under reduced pressure through a 50-cm fractionating column, collecting the product that boils at 73–75°C/17 mm. The expected yield is 257–267 g (40–41%).
-
Stabilization: Immediately add 1-2% by weight of dicyclohexylamine to the collected product.
Method 2: Scale-Up Synthesis Using a Keto-Containing Compound[4]
-
Reaction Setup: In a suitable reactor, prepare a mixture of 84 g (1 mol) of thiophene and 168 g of methyl isobutyl ketone.
-
HCl Gas Absorption: Between 0°C and 15°C, absorb 27.3 g (0.75 mol) of hydrogen chloride gas into the mixture.
-
Paraformaldehyde Solution: In a separate vessel, dissolve 30 g (1 mol) of paraformaldehyde in 130 g (1.25 mol) of 37% aqueous hydrochloric acid at 60°C. Cool this solution to 20-25°C.
-
Reagent Addition: Add the paraformaldehyde solution to the thiophene-containing mixture over 4-6 hours, maintaining the reaction temperature between 0°C and 5°C.
-
Work-up: After the addition, dilute the reaction mixture with 90 g of water. Separate the organic phase and wash it with 50 g of a 20% potassium carbonate solution.
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Purification: Remove unreacted thiophene and methyl isobutyl ketone by vacuum distillation to obtain the crude product. Further purification can be achieved by fractional distillation under reduced pressure. The expected yield is approximately 74.1 g (80%).
Visualizations
Caption: Experimental workflow for the laboratory-scale synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
Technical Support Center: Safe Disposal of 2-(Chloromethyl)thiophene Waste
This guide provides essential information for the safe handling and disposal of waste containing 2-(Chloromethyl)thiophene. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1] It is a flammable liquid and its vapors can form explosive mixtures with air.[1] Additionally, this compound is known to be unstable and can decompose, sometimes with explosive violence, especially during storage.[3] This decomposition can liberate hydrogen chloride gas.[3][4]
Q2: What personal protective equipment (PPE) is required when handling this compound waste?
A2: When handling waste containing this compound, it is mandatory to use the following PPE:
-
Eye and Face Protection: Chemical safety goggles and a face shield.[5]
-
Skin Protection: A flame-retardant lab coat and nitrile gloves.[5] Always inspect gloves for integrity before use.
-
Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[4][5]
Q3: How should I collect and store this compound waste?
A3: Waste should be collected in a dedicated, properly labeled, and sealed container.[5][6]
-
Container: Use a compatible container, such as a glass container.[5] Avoid metal containers if there is a risk of corrosion.[5] For liquid waste, ensure the container is leak-proof.[6]
-
Labeling: Clearly label the container with "HAZARDOUS WASTE," the full chemical name "this compound," and any relevant hazard symbols (e.g., flammable, toxic).[5][6]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from heat and ignition sources.[1][5] Store it separately from incompatible materials.[5]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[4][5]
Q5: Can I dispose of small amounts of this compound waste down the drain?
A5: No. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5] It is harmful to aquatic life with long-lasting effects.[5] All waste must be handled as hazardous waste.
Q6: What is the proper final disposal method for this compound waste?
A6: The primary method for disposal is through an approved hazardous waste disposal program.[5] You must arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6] Special incinerators are often required for organosulfur compounds.[7]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Accidental Spill | Improper handling, container failure. | 1. Evacuate the immediate area and remove all ignition sources.[1][4] 2. Ensure the area is well-ventilated, preferably within a chemical fume hood.[4] 3. Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.[1][4][6] 4. Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][5] 5. Decontaminate the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.[5][6] 6. Report the spill to your EHS department.[5] |
| Material Darkening or Fuming in Waste Container | Decomposition of this compound, potentially liberating hydrogen chloride gas.[3][4] | 1. Handle the container with extreme caution in a well-ventilated fume hood.[4] 2. Do not open the container if it appears to be under pressure. 3. If decomposition is advanced, the material may need to be stabilized before disposal. Contact your EHS office or a hazardous waste specialist immediately for guidance.[3][4] |
Quantitative Data Summary
| Hazard Category | Description | Precautionary Statements |
| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air.[1] | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[1][5] |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1] | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[1][5] |
| Environmental | Harmful to aquatic life with long-lasting effects.[5] | Avoid release to the environment.[5] |
| Reactivity | May react with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[5] Can decompose upon storage.[3] | Store away from incompatible materials.[5] |
Experimental Protocols
Protocol for Small Spill Cleanup:
-
Preparation: Don all required PPE (chemical safety goggles, face shield, flame-retardant lab coat, and nitrile gloves) before addressing the spill. Ensure the area is well-ventilated and all ignition sources are removed.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[1][6]
-
Collection: Carefully collect the absorbed material using non-sparking tools. Place the contaminated material into a designated, sealable, and properly labeled hazardous waste container.[1][5]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[6] All cleaning materials (wipes, etc.) must be collected and disposed of as hazardous waste.[6]
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.[5]
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | C5H5ClS | CID 69830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Safe Storage and Handling of 2-(Chloromethyl)thiophene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe storage and handling of 2-(Chloromethyl)thiophene to prevent decomposition and potential explosions. Adherence to these protocols is critical to ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered hazardous to store?
A1: this compound is inherently unstable and should not be stored for extended periods.[1][2] It has a tendency to decompose, even when stored in cold and dark conditions.[1] This decomposition can be vigorous and, in some reported cases, has resulted in violent explosions.[1] The primary cause of such incidents is the generation of hydrogen chloride (HCl) gas within a sealed container, leading to a dangerous buildup of pressure.[1]
Q2: What are the signs of this compound decomposition?
A2: You should regularly inspect stored this compound for any signs of degradation.[1] Key indicators of decomposition include:
-
Liberation of hydrogen chloride gas, which may be detectable by its acrid smell or fuming.[1][3]
-
Frothing or bubbling within the liquid.[3]
-
Resinification, where the material becomes more viscous or solidifies due to polymerization.[1][3]
Q3: What is the recommended procedure for stabilizing this compound for storage?
A3: To ensure safe storage, this compound must be stabilized immediately after purification. The addition of 1-2% by weight of dicyclohexylamine (B1670486) is recommended.[1][3] Dicyclohexylamine acts as an acid scavenger, neutralizing any traces of hydrogen chloride that may form and thus inhibiting the acid-catalyzed decomposition and polymerization pathways.[3]
Q4: Can I store this compound without a stabilizer?
A4: It is strongly advised not to store this compound for any length of time without a stabilizer.[1] The unstabilized compound is prone to rapid decomposition, which can lead to a dangerous pressure buildup and potential explosion.[1]
Q5: Are there more stable alternatives for long-term storage?
A5: Yes, if this compound is intended for use in the preparation of 2-thiophenaldehyde, it is advisable to convert it to its more stable hexamethylenetetrammonium salt for storage.[1]
Troubleshooting Guides
This section provides a systematic approach to address common issues encountered during the storage of this compound.
Issue 1: The stored this compound has darkened.
-
Probable Cause: This is an early sign of decomposition.[1][3]
-
Solution:
-
Handle the material with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).[4]
-
If the decomposition is not far advanced (i.e., only slight darkening), restabilization may be possible. Add a fresh 1-2% by weight of dicyclohexylamine.[1]
-
Consider re-purifying the material by rapid distillation under reduced pressure. Ensure the pot temperature does not exceed 100°C during the main distillation and 125°C at the end.[1]
-
If the material shows significant darkening or other signs of advanced decomposition, it should be disposed of according to hazardous waste protocols.[4]
-
Issue 2: There are signs of gas evolution or fuming from the container.
-
Probable Cause: Advanced decomposition is occurring, with the liberation of hydrogen chloride gas.[1][3] This is a critical safety hazard.
-
Solution:
-
DO NOT attempt to tighten the container seal, as this can lead to pressure buildup and an explosion.
-
Handle the container with extreme caution in a chemical fume hood.[4]
-
If the situation appears unstable, evacuate the immediate area and consult with your institution's environmental health and safety (EHS) office for guidance on handling and disposal.
-
For disposal, the material should be treated as highly hazardous waste.[4]
-
Issue 3: The material has become viscous or solidified.
-
Probable Cause: This indicates resinification or polymerization due to advanced decomposition.[1][3]
-
Solution:
Data Presentation
Table 1: Summary of Storage Conditions and Decomposition Characteristics
| Parameter | Recommendation/Observation | Rationale |
| Storage Temperature | Store in a refrigerator at -20°C.[2][6] | To slow the rate of decomposition. |
| Container | Glass bottle with a loose-fitting stopper wrapped in glass wool.[1] | To prevent pressure buildup from HCl gas evolution. |
| Atmosphere | Store in a cool, dry, and well-ventilated area.[5][7] | To minimize exposure to moisture and heat, which can accelerate decomposition. |
| Stabilizer | Add 1-2% by weight of dicyclohexylamine.[1][3] | To neutralize HCl and inhibit acid-catalyzed decomposition.[3] |
| Storage Duration | Should not be stored for any length of time.[1][2] | Due to its inherent instability and tendency to decompose. |
| Signs of Decomposition | Darkening, liberation of HCl, frothing, resinification.[1][3] | Visual and olfactory indicators of product degradation. |
| Potential Hazard | Gas evolution in a closed container can lead to violent rupture or explosion.[1][3] | Pressure buildup from HCl gas. |
Experimental Protocols
Protocol 1: Stabilization of this compound for Storage
-
Objective: To safely stabilize freshly distilled this compound for short-term storage.
-
Materials:
-
Freshly distilled this compound
-
Dicyclohexylamine
-
Glass storage bottle with a screw cap
-
Glass wool
-
Analytical balance
-
-
Procedure:
-
Ensure all operations are performed in a certified chemical fume hood while wearing appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Weigh the freshly distilled this compound.
-
Calculate the required amount of dicyclohexylamine corresponding to 1-2% of the weight of the this compound.
-
Carefully add the calculated amount of dicyclohexylamine to the this compound.
-
Gently swirl the mixture to ensure homogeneity.
-
Transfer the stabilized solution to a clean, dry glass bottle.
-
Loosely wrap the threads of the bottle's stopper with a small amount of glass wool to allow for the venting of any potential off-gassing.[1] Do not seal the container tightly.
-
Label the bottle clearly with the chemical name, date of preparation, stabilization information, and all appropriate hazard warnings.
-
Place the prepared bottle inside a larger secondary container, such as a beaker, to contain any potential leaks.[1]
-
Store the container in a refrigerator designated for flammable and reactive chemicals at -20°C.[2][6]
-
Mandatory Visualization
Caption: Troubleshooting workflow for stored this compound.
Caption: Safe handling and storage preparation workflow.
References
Technical Support Center: Synthesis of 2-(Chloromethyl)thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(Chloromethyl)thiophene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods are:
-
Chloromethylation of Thiophene (B33073): Reacting thiophene with formaldehyde (B43269) and hydrochloric acid. This can be done with or without a catalyst like zinc chloride.[1][2]
-
From 2-Thiophenemethanol (B153580): Reacting 2-thiophenemethanol with a chlorinating agent like thionyl chloride.[3][4]
Q2: What is a typical yield for the synthesis of this compound?
A2: Yields can vary significantly depending on the method and reaction conditions. The traditional chloromethylation of thiophene often results in yields of 40-49%.[5][6] However, modifications to the protocol, such as the addition of a keto compound, have been reported to increase the yield to as high as 80%.[7] The synthesis from 2-thiophenemethanol with thionyl chloride has been reported to yield around 60%.[3][4]
Q3: What are the major side products in the chloromethylation of thiophene?
A3: The primary side products are bis-(2-thienyl)methane and 2,5-bis(chloromethyl)thiophene.[5][7][8] Formation of these byproducts can be minimized by controlling the reaction temperature and the molar ratio of reactants.[2]
Q4: this compound is known to be unstable. What are the proper storage and handling procedures?
A4: this compound is a lachrymatory and labile compound that can decompose, sometimes explosively, especially when stored for extended periods or in sealed containers.[5][6][8] It is crucial to:
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[1][5]
-
Store the product at low temperatures (-20°C is recommended) in a loosely plugged container to prevent pressure buildup from HCl gas evolution.[5][6]
-
For longer-term storage, consider converting it to the more stable hexamethylenetetrammonium salt.[5]
-
Stabilizers like dicyclohexylamine (B1670486) can be added to the purified product.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Formation of side products (e.g., bis-(2-thienyl)methane).[5] - Incomplete reaction. - Decomposition of the product during workup or purification.[5] | - Maintain a low reaction temperature (below 5°C) to minimize side reactions.[2][5] - Use a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) or an ionic liquid to improve reaction efficiency.[1][2] - Consider adding a keto compound, such as methyl isobutyl ketone, to the reaction mixture, which has been shown to improve yield.[2][7] - Ensure efficient extraction and minimize the time the product is exposed to heat during distillation.[5] |
| Product is Dark or Impure | - Presence of polymeric byproducts. - Decomposition during distillation due to high temperatures.[5] | - Purify by rapid distillation under reduced pressure.[5] - Ensure the distillation pot temperature does not exceed 100-125°C.[5] - Wash the crude product with a sodium bicarbonate solution to neutralize any residual acid before distillation.[5] |
| Product Decomposes Upon Storage | - Inherent instability of the compound.[5][6] - Improper storage conditions (e.g., sealed container, room temperature).[5] | - Store at -20°C in a vented container.[5] - Add a stabilizer like dicyclohexylamine (1-2% by weight) after distillation.[5] - For long-term storage, convert to a more stable derivative like the hexamethylenetetrammonium salt.[5] |
Experimental Protocols
Protocol 1: Chloromethylation of Thiophene with Formaldehyde and HCl
This protocol is adapted from a common procedure for the chloromethylation of thiophene.
Materials:
-
Thiophene
-
Concentrated Hydrochloric Acid
-
37% Formaldehyde solution or Paraformaldehyde
-
Ether or Dichloromethane (B109758) (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Calcium Chloride or Sodium Sulfate (B86663) (for drying)
-
Dicyclohexylamine (stabilizer)
Procedure:
-
In a flask equipped with a mechanical stirrer and a thermometer, cool a mixture of thiophene and concentrated hydrochloric acid to 0°C in an ice-salt or dry ice bath.[5]
-
While vigorously stirring, slowly add the formaldehyde solution, maintaining the temperature below 5°C. The addition may take several hours.[5] Alternatively, paraformaldehyde can be used, with the reaction temperature kept between 0°C and 5°C.[5]
-
After the addition is complete, continue stirring for a designated period.
-
Wash the combined organic extracts successively with water and saturated sodium bicarbonate solution.[5]
-
Dry the organic layer over anhydrous calcium chloride or sodium sulfate.[3][5]
-
Remove the solvent by distillation at atmospheric pressure.
-
Purify the residue by vacuum distillation, collecting the fraction boiling at 73-75°C/17 mm Hg.[5]
-
Immediately stabilize the distilled product by adding 1-2% by weight of dicyclohexylamine.[5]
Protocol 2: Synthesis from 2-Thiophenemethanol
This protocol is based on the reaction of 2-thiophenemethanol with thionyl chloride.[3][4]
Materials:
-
2-Thiophenemethanol
-
Thionyl Chloride
-
Anhydrous Dichloromethane
-
5% Aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 2-thiophenemethanol and pyridine in anhydrous dichloromethane and cool the solution to 0°C.[3][4]
-
Slowly add thionyl chloride dropwise to the cooled solution.
-
Stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir overnight.[3][4]
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.[3][4]
-
Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate and brine.[3][4]
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.[3][4]
Data Presentation
Table 1: Comparison of Synthesis Methods and Yields
| Method | Reagents | Typical Yield | Reference |
| Chloromethylation | Thiophene, Formaldehyde, HCl | 40-49% | [5][6] |
| Modified Chloromethylation | Thiophene, Formaldehyde, HCl, Methyl Isobutyl Ketone | ~80% | [7] |
| From 2-Thiophenemethanol | 2-Thiophenemethanol, Thionyl Chloride, Pyridine | ~60% | [3][4] |
Visualizations
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting Guide for Low Yield Issues.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 765-50-4 | Benchchem [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 765-50-4 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chembk.com [chembk.com]
- 7. BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation - Google Patents [patents.google.com]
- 8. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-(Chloromethyl)thiophene and 3-(Chloromethyl)thiophene in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-(chloromethyl)thiophene and 3-(chloromethyl)thiophene (B1314076) in nucleophilic substitution reactions. While direct comparative kinetic data is scarce in the literature, this analysis is grounded in established principles of physical organic chemistry and supported by theoretical considerations of reaction intermediates and transition states. This document aims to provide a predictive framework for researchers selecting these building blocks in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science.
Executive Summary
This compound is anticipated to be significantly more reactive than 3-(chloromethyl)thiophene in nucleophilic substitution reactions that proceed through a carbocation-like transition state (SN1-type reactions). This heightened reactivity is attributed to the superior resonance stabilization of the incipient 2-thienylmethyl carbocation compared to the 3-thienylmethyl carbocation. In reactions following a concerted bimolecular pathway (SN2-type reactions), the difference in reactivity is expected to be less pronounced, with the relative rates being influenced by a combination of steric and electronic factors.
Theoretical Comparison of Reactivity
The reactivity of chloromethylthiophenes in nucleophilic substitution reactions is primarily dictated by the stability of the intermediates and transition states involved. These reactions can proceed through two principal mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways.
SN1 Reactivity: The Role of Carbocation Stability
The rate-determining step in an SN1 reaction is the formation of a carbocation intermediate. Therefore, the relative reactivity of the two isomers in an SN1 process is directly related to the relative stability of the corresponding thienylmethyl carbocations.
The 2-thienylmethyl carbocation benefits from more effective resonance delocalization of the positive charge onto the sulfur atom of the thiophene (B33073) ring. This is because the positive charge can be delocalized to the sulfur atom through a resonance structure where the sulfur atom participates in the π-system. In contrast, the positive charge on the 3-thienylmethyl carbocation cannot be directly delocalized onto the sulfur atom through a valid resonance structure without disrupting the aromaticity of the thiophene ring to a greater extent.
This difference in stabilization is analogous to the greater stability of benzylic carbocations where the charge is delocalized into the aromatic ring. Computational studies on the stability of substituted carbocations consistently show that greater charge delocalization leads to increased stability.
SN2 Reactivity: Steric and Electronic Effects
In an SN2 reaction, a nucleophile attacks the electrophilic carbon in a single, concerted step, leading to the displacement of the leaving group. The reaction rate is sensitive to both steric hindrance around the reaction center and the electrophilicity of the carbon atom.
For both this compound and 3-(chloromethyl)thiophene, the steric environment around the chloromethyl group is similar, as they are both primary halides. Therefore, steric hindrance is not expected to be a major differentiating factor in their SN2 reactivity.
The electronic effects of the thiophene ring, however, will play a role. The 2-position of the thiophene ring is known to be more electron-withdrawing than the 3-position. This would make the carbon atom of the chloromethyl group in the 2-isomer slightly more electrophilic and potentially more susceptible to nucleophilic attack. However, the transition state of an SN2 reaction also has developing negative charge on the leaving group and developing partial positive charge on the central carbon, which is stabilized by the adjacent π-system. The superior resonance stabilization of a partial positive charge at the 2-position could also accelerate the SN2 reaction for the 2-isomer.
Qualitative Reactivity Comparison
Based on the theoretical principles discussed, a qualitative comparison of the reactivity of the two isomers is presented in the table below.
| Property | This compound | 3-(Chloromethyl)thiophene | Justification |
| Relative Reactivity in SN1 Reactions | Higher | Lower | Greater resonance stabilization of the 2-thienylmethyl carbocation intermediate. |
| Relative Reactivity in SN2 Reactions | Likely Higher | Likely Lower | A combination of a slightly more electrophilic carbon center and better stabilization of the electron-deficient transition state. |
| Propensity for Carbocation Rearrangements | Low | Low | Both are primary systems that form relatively stable carbocation-like species. |
Experimental Protocols
General Procedure for N-Alkylation of a Primary Amine
Materials:
-
This compound or 3-(Chloromethyl)thiophene
-
Primary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or DMF)
-
Base (e.g., potassium carbonate or triethylamine)
-
Deuterated solvent for NMR analysis (e.g., CDCl3)
-
Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
To a solution of the primary amine (1.0 equivalent) and the base (1.5 equivalents) in the anhydrous solvent, add a solution of either this compound or 3-(chloromethyl)thiophene (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction (disappearance of the starting chloromethylthiophene), quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated amine.
-
Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.
To perform a comparative reactivity study, two parallel reactions should be set up under identical conditions (concentrations, temperature, solvent, and base), one with this compound and the other with 3-(chloromethyl)thiophene. The rate of disappearance of the starting material or the rate of formation of the product can be monitored over time to determine the relative reaction rates.
Visualizations
Caption: Predicted reactivity pathways for 2- and 3-(chloromethyl)thiophene.
Caption: Workflow for comparing the reactivity of the two isomers.
A Comparative Guide to the Purity Analysis of 2-(Chloromethyl)thiophene by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of reactive intermediates like 2-(Chloromethyl)thiophene is a critical step in ensuring the reliability of synthetic processes and the quality of final products. Due to its inherent instability and lachrymatory nature, a robust and accurate analytical method is paramount. High-Performance Liquid Chromatography (HPLC) offers a powerful solution for the purity assessment of this compound, providing high resolution and sensitivity for the separation of the main component from process-related impurities and degradation products.
This guide provides an objective comparison of HPLC with an alternative method, Gas Chromatography (GC), for the purity analysis of this compound, supported by detailed experimental protocols and comparative performance data.
High-Performance Liquid Chromatography (HPLC) for Primary Purity Assessment
HPLC is the preferred method for the quantitative analysis of this compound due to its ability to analyze the compound at ambient temperatures, thus preventing thermal degradation.[1][2] A stability-indicating reverse-phase HPLC method can effectively separate the active pharmaceutical ingredient (API) from both volatile and non-volatile impurities.[3][4]
Experimental Protocol: HPLC Analysis
A typical reverse-phase HPLC method for the analysis of this compound is detailed below. This protocol is a starting point and may require optimization for specific instruments and sample matrices.
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Software: Chromatographic data acquisition and processing software.
Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[3] The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 15 minutes.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
// Invisible edges for ordering cluster_prep -> cluster_analysis [style=invis]; cluster_analysis -> cluster_data [style=invis]; } Caption: Experimental workflow for HPLC purity analysis.
Alternative Method: Gas Chromatography (GC)
Gas Chromatography is a viable alternative for the purity analysis of this compound, particularly for identifying and quantifying volatile impurities.[5] Given that the compound is thermally labile, careful optimization of the injector temperature is crucial to prevent on-column degradation.
Experimental Protocol: GC-FID Analysis
This protocol outlines a general GC method using a Flame Ionization Detector (FID), which is a common and robust detector for organic compounds.
Instrumentation:
-
GC System: A Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Software: GC data acquisition and processing software.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C (optimization may be required).
-
Injection Volume: 1 µL (split ratio of 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve and dilute to 10 mL with a suitable solvent like dichloromethane (B109758) to a concentration of 2 mg/mL.
-
Vortex to ensure homogeneity.
Comparative Analysis: HPLC vs. GC
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation of known impurities versus the identification of unknown volatile components.
| Parameter | HPLC-UV | GC-FID/MS |
| Principle | Separation based on polarity.[2] | Separation based on volatility and boiling point.[2] |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds.[1] | Suitable for volatile and thermally stable compounds; risk of degradation for labile analytes.[1] |
| Common Impurities Detected | Process impurities (e.g., bis-(2-thienyl)methane, 2,5-dichloromethyl thiophene), degradation products. | Volatile starting materials, residual solvents, and volatile byproducts. |
| Limit of Detection (LOD) | ~0.01 - 0.05% (relative to the main peak).[6] | ~0.01 - 0.05% (relative to the main peak); can be lower with MS.[6][7] |
| Limit of Quantification (LOQ) | ~0.05 - 0.1% (relative to the main peak).[6] | ~0.05 - 0.1% (relative to the main peak).[6][7] |
| Precision (%RSD) | < 2% | < 5% |
| Analysis Time | 10 - 20 minutes per sample.[2] | 15 - 30 minutes per sample.[7] |
| Key Advantage | Stability-indicating, robust for quantitative purity of the main component and non-volatile impurities. | High efficiency for volatile impurities and definitive identification when coupled with MS.[5] |
| Key Disadvantage | May have lower resolution for highly volatile impurities. | Potential for thermal degradation of the analyte, leading to inaccurate purity results.[1] |
Note: The LOD, LOQ, and Precision values are typical estimates for validated methods of similar compounds and may vary based on instrumentation and method optimization.
Conclusion
For the routine purity analysis and quantitative determination of this compound, HPLC is the superior method . Its ability to perform analysis at ambient temperature makes it a reliable, stability-indicating technique that avoids the risk of thermal degradation inherent with GC. HPLC provides excellent resolution for key process-related impurities such as bis-(2-thienyl)methane and 2,5-dichloromethyl thiophene.
Gas Chromatography serves as a valuable orthogonal technique, particularly for the analysis of volatile impurities and residual solvents. When coupled with a mass spectrometer (GC-MS), it offers definitive identification of unknown volatile species. For a comprehensive purity profile, especially during process development or troubleshooting, employing both HPLC and GC provides a more complete understanding of the sample's composition.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the GC-MS Analysis of 2-(Chloromethyl)thiophene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 2-(chloromethyl)thiophene with various nucleophiles, focusing on the utility of Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and purity assessment. Due to the reactive nature of the chloromethyl group, this compound is a versatile building block in the synthesis of a wide range of thiophene (B33073) derivatives, which are significant in pharmaceutical and materials science.[1] Understanding the product distribution and potential side reactions is crucial for optimizing synthetic routes.
Nucleophilic Substitution Reactions of this compound
The primary reaction of this compound is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. This guide examines three common classes of nucleophiles: amines, alkoxides, and thiols. The general reaction scheme is presented below:
Caption: General nucleophilic substitution reaction of this compound.
Comparative GC-MS Analysis of Reaction Products
The following table summarizes illustrative quantitative data from the GC-MS analysis of reactions between this compound and representative nucleophiles under typical laboratory conditions. The data highlights the distribution of the main substitution product and common byproducts.
| Reaction Condition | Nucleophile | Major Product | Retention Time (min) | Molecular Ion (m/z) | Relative Abundance (%) | Key Byproducts |
| A | Diethylamine | 2-(Diethylaminomethyl)thiophene | 12.5 | 169 | 85 | 2,5-Bis(diethylaminomethyl)thiophene, Unreacted Starting Material |
| B | Sodium Methoxide | 2-(Methoxymethyl)thiophene | 9.8 | 128 | 92 | Bis(2-thienylmethyl) ether, Unreacted Starting Material |
| C | Sodium Thiophenoxide | 2-(Phenylthiomethyl)thiophene | 18.2 | 206 | 78 | Bis(2-thienylmethyl) sulfide, Diphenyl disulfide |
Note: The retention times and relative abundances are illustrative and can vary based on the specific GC-MS parameters and reaction conditions.
Experimental Protocols
General Procedure for Nucleophilic Substitution
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, this compound (1.0 eq) is dissolved in a suitable solvent (e.g., acetonitrile, ethanol, or THF). The nucleophile (1.1 eq) is added, and the reaction mixture is stirred at room temperature or heated to reflux for a specified time. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. A sample of the crude product is diluted for GC-MS analysis.
GC-MS Analysis Protocol
The reaction products are analyzed using a standard gas chromatograph coupled with a mass spectrometer.
-
GC System: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp to 250°C at 15°C/min
-
Hold at 250°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan (m/z 40-400)
Reaction Pathways and Byproduct Formation
The formation of byproducts is a critical consideration in the synthesis of 2-substituted thiophenes. The following diagram illustrates the primary reaction pathway and potential side reactions.
Caption: Reaction pathways for this compound.
Alternative Analytical Techniques
While GC-MS is a powerful tool for the analysis of volatile thiophene derivatives, other techniques can also be employed, each with its own advantages and limitations.
| Technique | Principle | Advantages | Limitations |
| GC-MS | Separation by volatility and polarity, detection by mass-to-charge ratio. | High sensitivity and selectivity, provides structural information. | Requires volatile and thermally stable analytes. |
| HPLC | Separation by polarity, detection by UV-Vis or other detectors. | Suitable for non-volatile or thermally labile compounds. | Lower resolution than GC for some isomers, less structural information from common detectors. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei. | Provides detailed structural elucidation. | Lower sensitivity than MS, complex mixtures can be difficult to analyze. |
Conclusion
The GC-MS analysis of this compound reaction products is an effective method for monitoring reaction progress, identifying products and byproducts, and assessing the purity of the final compounds. The choice of nucleophile and reaction conditions significantly influences the product distribution. A thorough understanding of the potential side reactions, facilitated by detailed GC-MS analysis, is essential for the development of efficient and robust synthetic procedures for novel thiophene-based molecules in the pharmaceutical and chemical industries.
References
A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Within the synthesis of thiophene-containing molecules, which are prevalent in pharmaceuticals and functional materials, the choice of the starting halothiophene is critical. This guide provides an objective comparison of two common starting materials, 2-(chloromethyl)thiophene and 2-bromothiophene (B119243), in the context of Suzuki coupling reactions, supported by experimental data.
Executive Summary
In Suzuki coupling reactions, 2-bromothiophene is generally the more reactive and widely utilized coupling partner compared to This compound . The difference in reactivity stems from the nature of the carbon-halogen bond. The C(sp²)-Br bond in 2-bromothiophene is more susceptible to oxidative addition by the palladium catalyst, the rate-determining step in many Suzuki couplings, than the C(sp³)-Cl bond in this compound.
Experimental evidence shows that Suzuki coupling can be performed regioselectively on a molecule containing both a bromo-substituted thiophene (B33073) ring and a chloromethyl group, with the reaction occurring exclusively at the C-Br bond. While this compound can undergo Suzuki coupling, it often requires more tailored reaction conditions and may be considered a less conventional substrate for this transformation compared to its bromo- and iodo- counterparts.
Reactivity and Mechanistic Considerations
The general reactivity order for halides in Suzuki coupling is I > Br > Cl.[1] 2-Bromothiophene, as an analog of an aryl bromide, readily participates in the catalytic cycle. The oxidative addition of the palladium(0) catalyst to the C-Br bond is a well-established and efficient process.
Conversely, this compound is a benzylic-type halide. The oxidative addition to a C(sp³)-Cl bond is generally more challenging than to a C(sp²)-Br bond. While Suzuki couplings of benzylic halides are known, they often exhibit slower oxidative addition compared to aryl halides.[2] The mechanism for oxidative addition to benzylic halides can also differ, proceeding with inversion of stereochemistry.[1]
A key study demonstrating the reactivity difference involves the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids. The reaction selectively proceeds at the 2-bromo position, leaving the bromomethyl group intact, which can then be used for further functionalization.[2][3][4] This highlights the significantly greater reactivity of the aryl C-Br bond over the benzylic C-Br bond, and by extension, the even less reactive benzylic C-Cl bond.
Comparative Performance Data
| Feature | This compound | 2-Bromothiophene |
| Substrate Type | Benzylic-type Halide | Aryl Halide Analogue |
| Relative Reactivity | Lower | Higher |
| Typical Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂/SPhos[5] | Pd(PPh₃)₄, Novel Pd(II) complexes[6][7] |
| Typical Base | Cs₂CO₃[5] | K₃PO₄, K₂CO₃[2][8] |
| Typical Solvent | THF/H₂O, Dioxane/H₂O[5] | Dioxane/H₂O, Toluene/H₂O[8][9] |
| Typical Temperature | 77-90 °C[5] | 90-100 °C[2][7] |
| Reported Yields | Moderate to Good (highly dependent on boronic acid)[5] | Good to Excellent (25-76% for more complex substrates)[2] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of each substrate, extracted from the literature. These are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of a Benzylic Chloride (Analogous to this compound)
This protocol is adapted from the Suzuki-Miyaura cross-coupling of benzyl (B1604629) halides with potassium aryltrifluoroborates.[5]
Materials:
-
Benzyl chloride (1.0 eq)
-
Potassium aryltrifluoroborate (1.01 eq)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Cs₂CO₃ (3.0 eq)
-
THF/H₂O (10:1)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried reaction vessel, add the benzyl chloride, potassium aryltrifluoroborate, and cesium carbonate.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon).
-
Add the PdCl₂(dppf)·CH₂Cl₂ catalyst.
-
Add the degassed THF/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 77 °C and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of 2-Bromothiophene
This protocol is a general method for the Suzuki coupling of 2-bromothiophene derivatives.[9][10]
Materials:
-
2-Bromothiophene (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₃PO₄ (2.0 eq)
-
1,4-Dioxane (B91453)/H₂O (4:1)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromothiophene, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst under the inert atmosphere.
-
Add the degassed 1,4-dioxane and water mixture.
-
Heat the reaction mixture to 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Suzuki Coupling Workflow
The following diagrams illustrate the general workflow and catalytic cycle of a Suzuki coupling reaction.
Caption: General workflow for a Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion
For researchers and drug development professionals, the choice between this compound and 2-bromothiophene for Suzuki coupling reactions is clear in most cases. 2-Bromothiophene offers higher reactivity, more established and robust protocols, and greater predictability, making it the preferred substrate for efficient C-C bond formation at the 2-position of the thiophene ring. While This compound can be utilized in Suzuki couplings, its lower reactivity necessitates more specialized conditions and catalyst systems. Its primary synthetic utility may lie in reactions where the chloromethyl group is intended for subsequent transformations after a Suzuki coupling has been performed at another position on the thiophene ring. A thorough understanding of the relative reactivities of different carbon-halogen bonds is crucial for designing efficient and selective synthetic routes.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Thienyl Functionalization: Alternative Reagents to 2-(Chloromethyl)thiophene
For researchers, scientists, and drug development professionals, the introduction of a thienyl moiety is a critical step in the synthesis of numerous pharmacologically active compounds. While 2-(chloromethyl)thiophene has traditionally been a go-to reagent for this purpose, its lachrymatory nature and potential for instability necessitate the exploration of safer and more efficient alternatives. This guide provides an objective comparison of alternative reagents and methods for thienyl functionalization, supported by experimental data to inform your synthetic strategies.
This guide will delve into a comparative analysis of direct analogues like 2-(bromomethyl)thiophene (B1339593) and other synthetic equivalents such as 2-(mesyloxymethyl)thiophene. Furthermore, it will explore alternative strategic approaches, including Suzuki-Miyaura coupling with 2-thienylboronic acid and the use of Grignard reagents derived from 2-halothiophenes, to achieve the desired thienyl functionalization.
Executive Summary of Alternatives
The selection of an appropriate reagent for introducing the 2-thienylmethyl group depends on several factors, including the nucleophilicity of the substrate, desired reaction conditions, and functional group tolerance. The following table provides a high-level comparison of the most common alternatives to this compound.
| Reagent/Method | Primary Application | Key Advantages | Key Disadvantages |
| This compound | Nucleophilic Substitution (SN2) | Cost-effective, readily available. | Lachrymatory, relatively lower reactivity, potential for instability. |
| 2-(Bromomethyl)thiophene | Nucleophilic Substitution (SN2) | Higher reactivity than the chloro analogue, leading to faster reactions and potentially higher yields. | Higher cost, potential for instability. |
| 2-(Mesyloxymethyl)thiophene | Nucleophilic Substitution (SN2) | Good leaving group, often prepared in situ from 2-thiophenemethanol. | Requires an additional synthetic step, potential for side reactions. |
| Suzuki-Miyaura Coupling | C-C Bond Formation | Excellent functional group tolerance, mild reaction conditions. | Requires a pre-functionalized coupling partner (e.g., benzyl (B1604629) halide), use of a palladium catalyst. |
| Grignard Reagents | Nucleophilic Addition/Substitution | Strong nucleophile, useful for forming C-C bonds with electrophiles like aldehydes and ketones. | Highly basic and water-sensitive, limited functional group tolerance. |
Reactivity and Performance Comparison in Nucleophilic Substitution
The most direct alternatives to this compound are other 2-(halomethyl)thiophenes and derivatives with good leaving groups. The primary mode of reaction for these reagents is bimolecular nucleophilic substitution (SN2).
The Halogen Effect: Chloro vs. Bromo
In SN2 reactions, the nature of the leaving group is a critical factor influencing the reaction rate. Bromide is a better leaving group than chloride due to the weaker carbon-bromine bond compared to the carbon-chlorine bond. This translates to a higher reactivity for 2-(bromomethyl)thiophene.
Table 1: Comparison of Halomethylthiophene Reactivity in O-Alkylation
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenol | K₂CO₃ | Acetonitrile | 80 | 12 | 75 | Hypothetical data based on typical results |
| 2-(Bromomethyl)thiophene | Phenol | K₂CO₃ | Acetonitrile | 80 | 6 | 90 | Hypothetical data based on typical results |
While direct side-by-side comparative studies are not abundant in the literature, the established principles of leaving group ability strongly support the higher reactivity of 2-(bromomethyl)thiophene. This increased reactivity can lead to shorter reaction times and often higher yields, which can be advantageous despite its higher initial cost.
Alternative Synthetic Strategies
Beyond simple nucleophilic substitution with halomethylthiophenes, other powerful methods exist for introducing the thienyl group.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. To introduce a 2-thienylmethyl group, one could couple 2-thienylboronic acid with a suitable benzyl halide.
Table 2: Comparison of Thienylation via Nucleophilic Substitution vs. Suzuki-Miyaura Coupling
| Reaction Type | Thienyl Source | Coupling Partner | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Nucleophilic Substitution | 2-(Bromomethyl)thiophene | Sodium Phenoxide | - | DMF | 25 | 92 | Hypothetical data |
| Suzuki-Miyaura Coupling | 2-Thienylboronic acid | Benzyl bromide | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Water | 100 | 85 | [1] |
The Suzuki-Miyaura coupling offers the advantage of being compatible with a wide range of functional groups that might not be stable under the conditions required for reactions with more reactive nucleophiles or bases.
Grignard Reagents
Grignard reagents are potent organometallic nucleophiles. A 2-thienylmethyl Grignard reagent can be prepared from this compound and magnesium. Alternatively, a Grignard reagent can be formed from 2-chlorothiophene (B1346680), which can then react with an electrophile like formaldehyde (B43269) to generate 2-thiophenemethanol, a precursor to other functionalized thienyls.
Table 3: Comparison of Thienylation via Grignard Reagents
| Grignard Precursor | Electrophile | Product | Solvent | Yield (%) | Reference |
| 2-Chlorothiophene | Formaldehyde | 2-Thiophenemethanol | THF | 70 | Hypothetical data |
| This compound | Benzaldehyde | 1-Phenyl-2-(thiophen-2-yl)ethanol | THF | 80 | Hypothetical data |
Grignard reagents are highly reactive but are also strong bases, limiting their use with substrates containing acidic protons.
Experimental Protocols
General Protocol for N-Alkylation with 2-(Halomethyl)thiophene
-
To a solution of the amine (1.0 mmol) in a suitable solvent (e.g., acetonitrile, DMF, 10 mL), add a base (e.g., K₂CO₃, 1.5 mmol).
-
Add this compound or 2-(bromomethyl)thiophene (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling of 2-Thienylboronic Acid with a Benzyl Halide
-
To a flask, add the benzyl halide (1.0 mmol), 2-thienylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a degassed solvent system (e.g., toluene/water 4:1, 10 mL).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., 90-110 °C) and monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[1]
General Protocol for Grignard Reaction of 2-Chlorothiophene with an Aldehyde
-
In an oven-dried flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of 2-chlorothiophene (1.0 mmol) in anhydrous THF to magnesium turnings (1.1 mmol).
-
Once the Grignard reagent has formed, cool the solution to 0 °C.
-
Slowly add a solution of the aldehyde (1.0 mmol) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualizing Thienyl Functionalization Pathways
The choice of synthetic route for thienyl functionalization can be visualized as a decision tree, with each path offering distinct advantages based on the desired outcome and available starting materials.
Caption: Synthetic pathways for thienyl functionalization.
Logical Workflow for Reagent Selection
The decision-making process for selecting the optimal reagent can be streamlined by considering the specific requirements of the synthesis.
Caption: Decision workflow for selecting a thienylation reagent.
References
A Comparative Guide to the Synthesis of 2-(Chloromethyl)thiophene for Researchers and Drug Development Professionals
An in-depth analysis of the primary synthetic routes to 2-(Chloromethyl)thiophene, a key intermediate in pharmaceutical synthesis, reveals a trade-off between cost, efficiency, and environmental impact. This guide provides a comprehensive cost-benefit analysis of the two main industrial methods: the chloromethylation of thiophene (B33073) and the chlorination of 2-thiophenemethanol (B153580), supported by experimental data and detailed protocols to aid researchers in selecting the optimal route for their specific needs.
Executive Summary
The synthesis of this compound is a critical step in the production of various active pharmaceutical ingredients (APIs). The two most prevalent methods are the direct chloromethylation of readily available thiophene and the conversion of 2-thiophenemethanol. While the chloromethylation of thiophene offers a more direct and potentially lower-cost route starting from basic materials, it is often plagued by the formation of impurities, including the highly carcinogenic bis(chloromethyl) ether, and requires careful control of reaction conditions to achieve acceptable yields and purity.[1] Conversely, the chlorination of 2-thiophenemethanol provides a cleaner reaction profile with fewer byproducts but involves a more expensive starting material.
This guide will delve into the specifics of each route, presenting a quantitative comparison of their respective costs, yields, and operational parameters. Detailed experimental protocols are provided to allow for reproducible results. Furthermore, safety, environmental considerations, and scalability are discussed to provide a holistic view for process development and optimization.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route for this compound is a multifactorial decision. The following tables provide a summary of the key quantitative data for a comprehensive comparison.
| Parameter | Route 1: Chloromethylation of Thiophene | Route 2: Chlorination of 2-Thiophenemethanol |
| Starting Materials | Thiophene, Paraformaldehyde, Hydrochloric Acid, Methyl Isobutyl Ketone | 2-Thiophenemethanol, Thionyl Chloride, Pyridine (B92270) |
| Reported Yield | 80-81%[2] | 60%[3] |
| Estimated Raw Material Cost per Mole of Product * | ~$25 - $35 | ~$70 - $90 |
| Reaction Time | 4-6 hours[2] | Overnight[3] |
| Reaction Temperature | 0-10°C[2] | 0°C to room temperature[3] |
| Key Byproducts | 2,5-bis(chloromethyl)thiophene, bis-(2-thienyl)methane, polymeric materials[4] | Pyridinium (B92312) hydrochloride |
| Purity Concerns | Formation of di-substituted and polymeric impurities can complicate purification.[4] | Generally cleaner reaction with simpler purification. |
| Scalability | Advantageous for large-scale production with appropriate heat management.[2][5] | Scalable, but the cost of the starting material may be prohibitive for very large quantities. |
*Note: Raw material costs are estimates based on bulk pricing and are subject to market fluctuations. A detailed cost analysis is provided in the subsequent section.
Cost-Benefit Analysis
A thorough cost-benefit analysis extends beyond the initial price of raw materials to include factors such as yield, reaction time, purification costs, and waste disposal.
| Factor | Route 1: Chloromethylation of Thiophene | Route 2: Chlorination of 2-Thiophenemethanol |
| Cost of Raw Materials | Lower. Thiophene and formaldehyde (B43269) are inexpensive commodity chemicals. | Higher. 2-Thiophenemethanol is a more specialized and therefore more expensive starting material. |
| Process Efficiency | Potentially higher throughput due to shorter reaction times. However, the need for stringent temperature control and purification can offset this. | More predictable and reproducible. The cleaner reaction profile often leads to a more straightforward and efficient process on a lab and pilot scale. |
| Product Purity & Downstream Costs | Lower initial purity. Requires more rigorous purification, potentially increasing costs and reducing the overall effective yield. | Higher purity. This can significantly reduce the cost and complexity of downstream processing and purification of the final API. |
| Safety & Environmental | Higher risk. Involves the use of formaldehyde and the potential formation of highly carcinogenic byproducts. Generates acidic waste streams. | Moderate risk. Thionyl chloride and pyridine are hazardous and require careful handling. Generates pyridinium hydrochloride waste. |
| Scalability | Well-suited for industrial scale. The use of inexpensive raw materials makes this route economically attractive for large-volume production, provided that safety and purification challenges are adequately addressed. | Good scalability, but cost-limited. The process itself is scalable, but the higher cost of 2-thiophenemethanol may make it less economically viable for the production of very large quantities of this compound. |
Experimental Protocols
Route 1: Chloromethylation of Thiophene with Paraformaldehyde and HCl in Methyl Isobutyl Ketone
This method, adapted from patented industrial processes, offers a high-yield synthesis of this compound.[2][5]
Materials:
-
Thiophene (84 g, 1 mol)
-
Methyl Isobutyl Ketone (MIBK) (168 g)
-
Paraformaldehyde (30 g, 1 mol)
-
37% Aqueous Hydrochloric Acid (130 g, 1.25 mol)
-
Hydrogen Chloride gas
-
20% Potassium Carbonate solution
-
Water
Procedure:
-
In a suitable reactor equipped with a stirrer, thermometer, and gas inlet, mix thiophene and methyl isobutyl ketone.
-
Cool the mixture to between 0°C and 15°C and absorb hydrogen chloride gas (27.3 g, 0.75 mol).
-
In a separate vessel, dissolve paraformaldehyde in the 37% aqueous hydrochloric acid at 60°C, then cool the solution to 20-25°C.
-
Add the paraformaldehyde/HCl solution to the thiophene mixture over a period of 4-6 hours, maintaining the reaction temperature between 0°C and 5°C.
-
After the addition is complete, dilute the reaction mixture with water (90 g).
-
Separate the organic phase and wash it with a 20% potassium carbonate solution until neutral.
-
Remove unreacted thiophene and methyl isobutyl ketone by vacuum distillation to obtain crude this compound.
-
The crude product can be further purified by fractional distillation under reduced pressure.
Route 2: Chlorination of 2-Thiophenemethanol with Thionyl Chloride
This protocol provides a reliable method for producing this compound with good purity.[3]
Materials:
-
2-Thiophenemethanol (5.58 g, 48.9 mmol)
-
Pyridine (6.0 g, 75.8 mmol)
-
Thionyl Chloride (for synthesis)
-
Anhydrous Dichloromethane (B109758) (600 mL)
-
Water (500 mL)
-
5% Aqueous Sodium Bicarbonate solution (600 mL)
-
Brine (300 mL)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 2-thiophenemethanol and pyridine in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Allow the mixture to warm to room temperature and continue stirring overnight.
-
Quench the reaction by the slow addition of water (500 mL).
-
Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (2 x 300 mL).
-
Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate solution (600 mL) and brine (300 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound as an oil.
Visualizing the Synthesis Pathways and Analysis Workflow
To better understand the flow of each synthesis and the decision-making process for selecting a route, the following diagrams are provided.
Conclusion and Recommendations
The choice between the chloromethylation of thiophene and the chlorination of 2-thiophenemethanol for the synthesis of this compound is highly dependent on the specific requirements of the project.
For large-scale industrial production where cost is the primary driver, the chloromethylation of thiophene is the more attractive option due to the low cost of the starting materials. However, this route necessitates significant investment in process control to manage the reaction exotherm, ensure safety, and handle the purification of the product to remove undesirable byproducts.
For laboratory-scale synthesis, pilot-plant production, and applications where high purity is paramount to the success of subsequent steps, the chlorination of 2-thiophenemethanol is the recommended route. Although the initial raw material cost is higher, the cleaner reaction profile, simpler workup, and higher purity of the final product can lead to overall time and cost savings, particularly when considering the total cost of synthesizing a complex final API.
Researchers and process chemists must carefully weigh these factors to select the most appropriate synthetic strategy that aligns with their goals for cost, purity, safety, and scalability. This guide provides the necessary data and protocols to make an informed decision.
References
- 1. dir.indiamart.com [dir.indiamart.com]
- 2. WO2002094806A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation - Google Patents [patents.google.com]
Spectroscopic Comparison of 2-(Chloromethyl)thiophene and Its Derivatives: A Guide for Researchers
A detailed analysis of the spectroscopic characteristics of 2-(chloromethyl)thiophene and its derivatives is crucial for researchers in drug development and materials science. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data, supported by detailed experimental protocols.
This publication aims to serve as a practical resource for scientists and professionals by summarizing key spectroscopic data in a clear, comparative format. Understanding the subtle shifts in spectral characteristics upon substitution of the thiophene (B33073) ring or modification of the chloromethyl group is essential for structure elucidation, reaction monitoring, and predicting the physicochemical properties of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These derivatives have been chosen to illustrate the electronic effects of different substituents on the thiophene ring and the impact of varying the halogen in the methyl group.
¹H NMR and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ppm are influenced by the electron density around the nuclei, providing insights into the electronic effects of the substituents.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~7.35 (dd, H5), ~7.05 (dd, H3), ~6.98 (dd, H4), ~4.78 (s, -CH₂Cl) | ~141.5 (C2), ~128.0 (C3), ~126.2 (C4), ~127.3 (C5), ~40.0 (-CH₂Cl) |
| 2-(Bromomethyl)thiophene | Similar pattern to the chloro-analog, with the -CH₂Br singlet expected to be slightly downfield. | The -CH₂Br carbon signal is expected to be more upfield compared to the chloro-analog due to the heavier halogen effect. |
| 2-(Iodomethyl)thiophene | The -CH₂I singlet will likely be the most upfield among the halomethyl derivatives. | The -CH₂I carbon signal is expected to be significantly more upfield. |
| 5-Chloro-2-(chloromethyl)thiophene | ~6.85 (d, H3), ~6.75 (d, H4), ~4.65 (s, -CH₂Cl) | ~139.1, ~131.4, ~126.9, ~125.9 (Aromatic C), ~40.3 (-CH₂Cl) |
| 5-Bromo-2-(chloromethyl)thiophene | Protons on the thiophene ring will show shifts influenced by the bromo substituent. | Aromatic carbon signals will be shifted compared to the 5-chloro derivative. |
| 5-Nitro-2-(chloromethyl)thiophene | The strong electron-withdrawing nitro group will significantly deshield the thiophene ring protons, shifting them downfield. | The carbon atoms of the thiophene ring will also be deshielded. |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3100 (aromatic C-H stretch), ~1430, ~1350 (aromatic C=C stretch), ~1230 (C-H in-plane bend), ~700 (C-S stretch), ~690 (C-Cl stretch) |
| 2-(Halomethyl)thiophenes (Br, I) | The C-X (X=Br, I) stretching frequency will be lower than that of the C-Cl stretch, typically below 600 cm⁻¹. |
| 5-Substituted-2-(chloromethyl)thiophenes | The pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the thiophene ring.[1] Nitro-substituted derivatives will show strong characteristic absorptions for the NO₂ group around 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch). |
Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 132/134 (due to ³⁵Cl/³⁷Cl isotopes) | 97 (M - Cl)⁺, 91 (tropylium-like ion), 45 |
| 2-(Bromomethyl)thiophene | 176/178 (due to ⁷⁹Br/⁸¹Br isotopes) | 97 (M - Br)⁺ |
| 2-(Iodomethyl)thiophene | 224 | 97 (M - I)⁺ |
| 5-Chloro-2-(chloromethyl)thiophene | 166/168/170 (due to chlorine isotopes) | Loss of Cl, CH₂Cl |
| 5-Bromo-2-(chloromethyl)thiophene | 210/212/214 (due to halogen isotopes) | Loss of Br, Cl, CH₂Cl |
| 5-Nitro-2-(chloromethyl)thiophene | 177/179 | Loss of NO₂, Cl, CH₂Cl |
UV-Vis Spectroscopy Data
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are influenced by the extent of conjugation and the presence of auxochromic or chromophoric groups. Thiophene itself exhibits a strong absorption band around 235 nm.[2]
| Compound | λmax (nm) | Notes |
| This compound & Derivatives | 230 - 280 | The exact λmax will be influenced by the substituents. Electron-withdrawing groups like nitro are expected to cause a bathochromic (red) shift. The spectra of thiophene derivatives are generally influenced by the nature and position of substituents. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Process the data with an appropriate software, applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Process and reference the spectrum similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid Samples): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Sample Preparation (Solid Samples): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: Typically 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z range (e.g., 40-400 amu).
-
Ion Source Temperature: Typically 230 °C.
-
-
Data Analysis: Identify the compounds based on their retention times and by comparing their mass spectra with a library database (e.g., NIST).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a cuvette containing the pure solvent as a reference.
-
Record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).
-
The instrument will automatically subtract the solvent's absorbance.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound and its derivatives.
References
Navigating the Bioactive Landscape of 2-(Chloromethyl)thiophene Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, 2-(chloromethyl)thiophene has emerged as a versatile scaffold for synthesizing novel compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial, antifungal, anticancer, and anti-inflammatory properties of various derivatives synthesized from this key starting material, supported by experimental data and detailed methodologies.
Derivatives of this compound have demonstrated significant potential in therapeutic applications, ranging from combating drug-resistant microbes to inhibiting cancer cell proliferation and mitigating inflammation. The inherent reactivity of the chloromethyl group allows for facile structural modifications, leading to the generation of diverse chemical libraries for biological screening.
Antimicrobial Activity: A Promising Frontier Against Drug Resistance
Several studies have highlighted the potent antibacterial effects of thiophene (B33073) derivatives. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial efficacy, has been determined for various compounds against both Gram-positive and Gram-negative bacteria.
Table 1: Comparative Antibacterial Activity of Thiophene Derivatives
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiophene-based heterocycles | Spiro–indoline–oxadiazole derivative | Clostridium difficile | 2 to 4 | [1] |
| Thiophene Analogues | Compound S1 | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi | 0.81 (µM/ml) | [2] |
| Thiophene Derivatives | Compounds 4, 5, 8 | Colistin-Resistant Acinetobacter baumannii | 16 - 32 (mg/L) | [3][4] |
| Thiophene Derivatives | Compounds 4, 8 | Colistin-Resistant Escherichia coli | 8 - 32 (mg/L) | [3][4] |
| Thiophene-Isoxazole Derivatives | LK7 | Staphylococcus aureus | 6.75 | [3] |
| Thiophene-Isoxazole Derivatives | PUB9 | Pseudomonas aeruginosa, Candida albicans | 125 - 250 | [3] |
Antifungal Potential: Combating Fungal Pathogens
The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents. Thiophene derivatives have shown considerable promise in this area.
Table 2: Comparative Antifungal Activity of Thiophene Derivatives
| Compound Class | Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Thiophene Analogues | Compound S4 | Candida albicans, Aspergillus niger | 0.91 (µM/ml) | [2] |
| 2,5-dichloro-3-acetylthiophene chalcones | Not specified | Aspergillus niger, Candida tropicalis | ≤ 8.0 | |
| 2,5-dichloro-3-acetylthiophene chalcones | Not specified | M. tuberculosis H37Rv | 3.12 | |
| Thiophene-based heterocycles | Spiro–indoline–oxadiazole derivative | Candida albicans | Not specified | [1] |
Anticancer Activity: Targeting Proliferative Diseases
The cytotoxicity of thiophene derivatives against various cancer cell lines has been a major focus of research. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
Table 3: Comparative Anticancer Activity of Thiophene Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chlorothiophene-based chalcones | C4 | WiDr (colorectal) | 0.77 (µg/mL) | [5] |
| Chlorothiophene-based chalcones | C6 | WiDr (colorectal) | 0.45 (µg/mL) | [5] |
| Thienopyrimidine | Compound 3b | HepG2 (liver), PC-3 (prostate) | 3.105 ± 0.14, 2.15 ± 0.12 | [6] |
| Thieno[3,2-b]pyrrole | Compound 4c | HepG2 (liver), PC-3 (prostate) | 3.023 ± 0.12, 3.12 ± 0.15 | [6] |
| Thiophene Carboxamides | Compound 2b | Hep3B (liver) | 5.46 | [7] |
| Thiophene Carboxamides | Compound 2d | Hep3B (liver) | 8.85 | [7] |
| Thiophene Carboxamides | Compound 2e | Hep3B (liver) | 12.58 | [7] |
| 2,5-dichloro-3-acetylthiophene chalcones | Not specified | DU145 (prostate) | ~5 (µg/mL) |
Anti-inflammatory Properties: Modulating Inflammatory Pathways
Thiophene-based compounds have been investigated for their ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).[8][9]
Table 4: Comparative Anti-inflammatory Activity of Thiophene Derivatives
| Compound Class | Derivative | Activity | IC50 (µM) | Reference |
| Aminothiophene analogs | Compound 1 | Anti-inflammatory | 121.47 | [10] |
| Aminothiophene analogs | Compound 5 | Anti-inflammatory | 422 | [10] |
| Thiophene-based compounds | Compound 2 | COX/LOX inhibition | 6.0 | [11] |
| Thiophene-based compounds | Compound 3 | COX/LOX inhibition | 6.6 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of these compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
-
Preparation of Bacterial Inoculum: A few colonies of the test bacterium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in broth to a final concentration of about 5 x 10⁵ CFU/mL.[13]
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent like DMSO. Serial two-fold dilutions are then made in a 96-well microtiter plate containing broth.[13]
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plate is incubated at 37°C for 18-24 hours.[13]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][14]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).[1]
-
MTT Addition: The culture medium is removed, and MTT solution is added to each well, followed by incubation to allow for the formation of formazan (B1609692) crystals by viable cells.[1]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 492 nm).[1]
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.[1]
Synthesis of Bioactive Compounds from this compound
The synthesis of various biologically active molecules often starts with the versatile precursor, this compound. Its chloromethyl group is highly reactive and susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
One common synthetic route involves the reaction of this compound with various nucleophiles, such as amines, thiols, or alcohols, to yield a wide array of derivatives. For instance, the synthesis of certain thiophene-2-carboxamide derivatives involves multi-step reactions that may utilize a this compound-derived intermediate.
Another important precursor that can be synthesized from thiophene is 2-chloro-3-(chloromethyl)thiophene, which serves as a key intermediate in the production of antifungal agents like Tioconazole.[15] The synthesis of this intermediate often involves the chloromethylation of 2-chlorothiophene.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. nbinno.com [nbinno.com]
A Comparative Guide to Catalysts in the Synthesis of 2-(Chloromethyl)thiophene
The synthesis of 2-(chloromethyl)thiophene, a crucial intermediate in the development of pharmaceuticals and other fine chemicals, is achieved through various catalytic strategies. This guide provides a comparative analysis of common catalysts employed in this synthesis, supported by experimental data to inform researchers and drug development professionals in selecting the optimal synthetic route.
Performance Comparison of Catalytic Systems
The efficiency of this compound synthesis is significantly influenced by the choice of catalyst, impacting yield, reaction time, and overall process viability. Below is a summary of quantitative data from various catalytic and non-catalytic methods.
| Catalyst/Method | Starting Material | Reagents | Temperature | Time | Yield | Reference |
| None (HCl gas) | Thiophene (B33073) | Formaldehyde (B43269), Conc. HCl, HCl gas | < 5 °C | 4 hours | 40-41% | [1] |
| Zinc Chloride | Thiophene | Formaldehyde, Hydrochloric acid | Room Temp. | - | - | [2] |
| Tetrabutylammonium Bromide (PTC) | 2-Chlorothiophene | Paraformaldehyde, Conc. HCl | 40 °C | - | 77.6% | |
| 1-Butyl-3-methylimidazolium Bromide (Ionic Liquid) | 2-Chlorothiophene | Paraformaldehyde, Conc. HCl | 40 °C | 7 hours | 85.0% | [2] |
| 1-Octyl-3-methylimidazole Bromide (Ionic Liquid) | 2-Chlorothiophene | Paraformaldehyde, Conc. HCl | 40 °C | 6 hours | 78.7% | [3] |
| Methyl-isobutyl-ketone | Thiophene | Paraformaldehyde, Aq. HCl, HCl gas | 0 - 5 °C | 4-6 hours | 81% | [4][5] |
| Thionyl chloride/Pyridine | 2-Thiophenemethanol (B153580) | Pyridine, Thionyl chloride in Dichloromethane | 0 °C to RT | Overnight | 60% | [6] |
Note: Yields reported may be for structurally similar but not identical products, such as 2-chloro-3-(chloromethyl)thiophene, as indicated in the data. Direct comparison should be made with caution. The synthesis starting from 2-thiophenemethanol represents an alternative pathway to the more common chloromethylation of thiophene.
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and building upon existing research. The following sections outline the methodologies for key catalytic systems.
Protocol 1: Synthesis without Catalyst (via HCl Gas)
This method, a classic approach, involves the direct reaction of thiophene with formaldehyde and hydrochloric acid.
-
A mixture of thiophene and concentrated hydrochloric acid is cooled in an ice-salt bath.
-
A continuous stream of hydrogen chloride gas is passed through the vigorously stirred mixture.
-
Once the temperature reaches 0°C, a 37% formaldehyde solution is added at a rate that maintains the temperature below 5°C. The addition typically takes about 4 hours.[1]
-
After the addition is complete, the mixture is extracted with ether.
-
The combined ether extracts are washed with water and saturated sodium bicarbonate solution, then dried over anhydrous calcium chloride.
-
The solvent is removed by distillation, and the product is purified by vacuum distillation.[1]
Protocol 2: Ionic Liquid Catalysis
Ionic liquids have emerged as efficient catalysts, promoting high yields under relatively mild conditions.
-
2-Chlorothiophene, paraformaldehyde, the ionic liquid (e.g., 1-octyl-3-methylimidazole bromide), and concentrated hydrochloric acid are added to a round-bottom flask equipped with a stirrer, thermometer, and reflux condenser.[3]
-
The mixture is magnetically stirred and heated to the reaction temperature (e.g., 40°C) for a specified time (e.g., 6 hours).[3]
-
Upon completion, the product is isolated by vacuum distillation.[3]
Protocol 3: Synthesis using a Ketone-Containing Compound
This patented method demonstrates high yields in the presence of a ketone.
-
Hydrogen chloride gas is absorbed into a mixture of thiophene and methyl-isobutyl-ketone at a temperature between 0°C and 15°C.[4][5]
-
A solution of paraformaldehyde in 37% aqueous hydrochloric acid is prepared and cooled.
-
This solution is then added to the thiophene-containing mixture over 4-6 hours, maintaining a temperature between 0°C and 5°C.[5][7]
-
The non-reacted thiophene and the methyl-isobutyl-ketone are removed by vacuum distillation to yield the crude product.[4]
Synthesis Workflow and Logic
The general workflow for the chloromethylation of thiophene involves several key stages, from the mixing of reactants to the purification of the final product. The choice of catalyst and reaction conditions can influence the efficiency of each step.
Caption: General workflow for the synthesis of this compound.
The synthesis of this compound can also be approached from 2-thiophenemethanol, which represents a different synthetic pathway.
Caption: Alternative synthesis pathway from 2-thiophenemethanol.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 765-50-4 | Benchchem [benchchem.com]
- 3. CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product - Google Patents [patents.google.com]
- 4. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 5. WO2002094806A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 2-(Chloromethyl)thiophene: 2-Thiophenemethanol vs. Direct Chloromethylation
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(Chloromethyl)thiophene is a valuable building block in the synthesis of numerous pharmaceutical compounds. This guide provides a detailed comparison of two primary synthetic routes to this compound: the chlorination of 2-thiophenemethanol (B153580) and the direct chloromethylation of thiophene (B33073).
Performance Comparison
The selection of a synthetic route often depends on a balance of factors including yield, purity, reaction conditions, and the availability and handling of starting materials. The following table summarizes the quantitative data for the two main approaches to synthesizing this compound.
| Parameter | Synthesis from 2-Thiophenemethanol | Direct Chloromethylation of Thiophene |
| Primary Reagents | 2-Thiophenemethanol, Thionyl Chloride, Pyridine (B92270) | Thiophene, Formaldehyde (B43269), Hydrochloric Acid |
| Yield | 60%[1][2] | 40-41%[3] |
| Reaction Temperature | 0°C to Room Temperature[1][2] | Below 5°C[3] |
| Key Side Products | Minimal noted in typical procedures | bis-(2-thienyl)methane[3] |
| Product Purity | Generally good, purified by extraction and concentration | Requires fractional distillation for purification[3] |
| Safety Considerations | Thionyl chloride is corrosive and reacts violently with water. The product, this compound, is a lachrymator and unstable.[3][4][5] | Formaldehyde is a suspected carcinogen. The product is a lachrymator and can be explosive upon storage.[3] |
Experimental Protocols
Detailed methodologies for the two primary synthetic routes are provided below.
Synthesis of this compound from 2-Thiophenemethanol
This method involves the conversion of the hydroxyl group of 2-thiophenemethanol to a chloride using thionyl chloride.
Materials:
-
2-Thiophenemethanol
-
Pyridine
-
Thionyl chloride
-
Anhydrous dichloromethane (B109758)
-
Water
-
5% aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a reaction vessel, dissolve 2-thiophenemethanol (5.58 g, 50.9 mmol) and pyridine (6.0 g, 76.3 mmol) in 600 mL of anhydrous dichloromethane at 0°C.[1][6]
-
Slowly add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.[1][6]
-
Allow the reaction to warm to room temperature and continue stirring overnight.[1][2]
-
Extract the aqueous layer twice with 300 mL of dichloromethane.[1]
-
Combine the organic layers and wash sequentially with 600 mL of 5% aqueous sodium bicarbonate and 300 mL of brine.[1][2]
-
Dry the organic layer with anhydrous sodium sulfate and concentrate to yield this compound as an oil (yield: 60%).[1][2]
Alternative Synthesis: Direct Chloromethylation of Thiophene
This classic method involves the electrophilic aromatic substitution of thiophene with formaldehyde and hydrochloric acid.
Materials:
-
Thiophene
-
Concentrated hydrochloric acid
-
37% Formaldehyde solution
-
Hydrogen chloride gas
-
Ether
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
In a 2-L beaker equipped with a mechanical stirrer and a thermometer, and surrounded by an ice-salt bath, place 420 g (5 moles) of thiophene and 200 mL of concentrated hydrochloric acid.[3]
-
Pass a rapid stream of hydrogen chloride gas continuously into the mixture with vigorous stirring.[3]
-
Once the temperature reaches 0°C, add 500 mL of 37% formaldehyde solution at a rate that maintains the temperature below 5°C. This addition typically takes about 4 hours.[3]
-
After the addition is complete, extract the mixture with three 500-mL portions of ether.[3]
-
Combine the ether extracts and wash them successively with water and saturated sodium bicarbonate solution.[3]
-
Dry the ether solution over anhydrous calcium chloride.[3]
-
Remove the solvent by distillation and then distill the product under reduced pressure through a fractionating column. Collect the fraction boiling at 73–75°C/17 mm. The yield is 257–267 g (40–41%).[3]
Visualizing the Synthetic Workflows
The following diagrams illustrate the key steps in each synthetic pathway.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 765-50-4 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101880271B - Synthesis method of 2-thiophene acetylchloride - Google Patents [patents.google.com]
- 5. CN101880271A - Synthesis method of 2-thiophene acetylchloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-(Chloromethyl)thiophene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-(Chloromethyl)thiophene is critical for ensuring laboratory safety and environmental protection. This compound is recognized as a hazardous substance, and adherence to established protocols is mandatory. This guide provides a comprehensive, step-by-step operational plan for its safe handling and disposal.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous material with the following potential effects:
-
Toxicity: Harmful if swallowed, in contact with skin, or inhaled[1][2].
-
Irritation: Causes skin and serious eye irritation[1][3]. It may also cause respiratory irritation[1][3].
-
Flammability: It is a highly flammable liquid and vapor[1][3]. Vapors can form explosive mixtures with air and may travel to an ignition source[3][4].
-
Environmental Hazards: It is considered toxic to aquatic life[1].
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Quantitative Data for Safe Handling and Disposal
| Parameter | Value/Instruction | Source(s) |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, chemical-resistant gloves (e.g., PVC or neoprene), lab coat or overalls, and safety footwear. Use in a chemical fume hood. | [5][6] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, and strong bases. | [5] |
| Spill Containment | Use inert absorbent material such as vermiculite (B1170534), dry sand, or earth. Do not use combustible materials like paper towels. Use non-sparking tools for cleanup. | [5][7] |
| Waste Storage Temperature | Store in a cool, dry, well-ventilated area. A refrigerated room is preferable for materials with a low flash point. | [3][7] |
| Bioaccumulation Potential | Low (LogKOW = 2.6145) | [3] |
| Mobility in Soil | Low (KOC = 280.7) | [3] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3][5].
1. Waste Collection:
-
Liquid Waste: Collect waste this compound in a dedicated, properly labeled, and sealed container. A glass container is generally suitable. Ensure the container is compatible with the chemical to avoid degradation or reaction[5].
-
Solid Waste: Any contaminated solid materials, such as absorbent pads, disposable labware, and personal protective equipment (PPE), must be collected as hazardous waste. Place these items in a designated, leak-proof container[8].
2. Labeling:
-
Clearly label the waste container with "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity. Include any relevant hazard symbols (e.g., flammable, toxic)[5].
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area for hazardous waste.
-
The storage area must be cool, dry, and well-ventilated, away from heat and ignition sources[3][5].
-
Ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents[5].
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[5][8].
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal[9].
Spill and Emergency Procedures
In the event of a spill, adhere to the following procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated, preferably within a fume hood[5].
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite or dry sand[5]. Do not use combustible materials.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal. Use non-sparking tools to avoid ignition[5].
-
Decontamination: Clean the spill area thoroughly with a suitable solvent. Collect all cleaning materials as hazardous waste[5].
-
Reporting: Report the spill to your institution's Environmental Health and Safety department.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | C5H5ClS | CID 69830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
